molecular formula C14H13BrO2 B1284287 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl CAS No. 755017-61-9

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Cat. No.: B1284287
CAS No.: 755017-61-9
M. Wt: 293.15 g/mol
InChI Key: PUOROVCYOTZRRV-UHFFFAOYSA-N
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Description

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOROVCYOTZRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584684
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755017-61-9
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-2,6-dimethoxybiphenyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 755017-61-9

This technical guide provides a comprehensive overview of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, potential synthetic routes, and explores its hypothetical role in biological signaling pathways based on structurally related molecules.

Physicochemical Properties

This compound is a white to light yellow solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 755017-61-9[1][2]
Molecular Formula C₁₄H₁₃BrO₂[1][2]
Molecular Weight 293.16 g/mol [1][2]
Melting Point 143-146 °C[1][2]
Boiling Point (Predicted) 315.1 ± 27.0 °C[1]
Density (Predicted) 1.339 ± 0.06 g/cm³[1]
Appearance White to light yellow solid[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[3][4] For the synthesis of this compound, this would involve the reaction of 2,6-dimethoxyphenylboronic acid with 1,2-dibromobenzene.

Experimental Protocol (General):

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dimethoxyphenylboronic acid (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Suzuki_Miyaura_Coupling Reactant1 2,6-Dimethoxyphenylboronic Acid Catalyst Pd(PPh3)4, Base Reactant1->Catalyst Reactant2 1,2-Dibromobenzene Reactant2->Catalyst Product This compound Catalyst->Product Heat

Figure 1: Suzuki-Miyaura Coupling for Synthesis.
Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form biaryl compounds from aryl halides.[5][6] In this case, the reaction could involve the coupling of 1-bromo-2-iodobenzene with 1,3-dimethoxybenzene, or a self-coupling of a suitably substituted precursor, though the former is more common for unsymmetrical biphenyls. A more direct, though potentially lower-yielding, approach would be the coupling of 2-bromoiodobenzene and 1,3-dimethoxybenzene.

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 1-bromo-2-iodobenzene, 1.0 equivalent), the coupling partner (e.g., 1,3-dimethoxybenzene, 1.5 equivalents), a copper catalyst (e.g., copper powder, CuI, or Cu₂O, 1.0-2.0 equivalents), and a high-boiling point solvent (e.g., DMF, nitrobenzene, or pyridine). In some modern protocols, a ligand such as phenanthroline may be added.

  • Reaction Execution: Heat the mixture to a high temperature, typically in the range of 150-220 °C, and stir for an extended period (24-48 hours) under an inert atmosphere.

  • Work-up: After cooling, the reaction mixture is typically filtered to remove copper residues. The filtrate is then diluted with water and extracted with an organic solvent.

  • Purification: The crude product is purified by distillation or column chromatography to isolate this compound.

Ullmann_Condensation Reactant1 1-Bromo-2-iodobenzene Catalyst Copper Catalyst Reactant1->Catalyst Reactant2 1,3-Dimethoxybenzene Reactant2->Catalyst Product This compound Catalyst->Product High Temperature

Figure 2: Ullmann Condensation for Synthesis.

Potential Applications in Drug Development and Biological Activity

While there is no specific information in the searched literature regarding the biological activity of this compound, the biphenyl scaffold is a privileged structure in medicinal chemistry, and substituted biphenyls are known to exhibit a wide range of biological activities.[7] For instance, some brominated and methoxylated biphenyl derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators.

Hypothetical Involvement in Signaling Pathways

Based on the known activities of structurally similar brominated aromatic compounds, it is plausible that this compound could interact with intracellular signaling pathways. For example, some brominated chalcones have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[8]

The following diagram illustrates a hypothetical mechanism where a substituted biphenyl compound inhibits the JAK/STAT pathway. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Initiates Transcription Inhibitor 2'-Bromo-2,6-dimethoxy- 1,1'-biphenyl (Hypothetical) Inhibitor->JAK Inhibits (Hypothetical) Cytokine Cytokine Cytokine->Receptor Binds

Figure 3: Hypothetical Inhibition of JAK/STAT Pathway.

Conclusion

This compound is a readily characterizable compound with potential for use as a building block in organic synthesis, particularly for the construction of more complex molecules in the context of drug discovery. While its specific biological activities are yet to be reported, its structural similarity to other bioactive biphenyls suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its potential pharmacological profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry.

Core Chemical Properties

This compound is a solid organic compound.[1][2][3] It is classified as a biphenyl, which are compounds that feature two connected phenyl rings. The presence of methoxy and bromo functional groups makes it a useful intermediate for further chemical modifications.

Structural and General Data

The fundamental identifiers and structural information for this compound are summarized below.

PropertyValueSource
CAS Number 755017-61-9[1][2][3][4]
Molecular Formula C₁₄H₁₃BrO₂[1][2][3][4]
Molecular Weight 293.16 g/mol [1][2][3][4]
Exact Mass 292.01000 u[4]
Appearance White to light yellow solid[3]
InChI 1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3[1][2]
InChI Key PUOROVCYOTZRRV-UHFFFAOYSA-N[1][2]
SMILES COc1cccc(OC)c1-c2ccccc2Br[1][2]
Physicochemical Properties

Quantitative physicochemical data is crucial for predicting the behavior of a compound in various systems, including its suitability for specific reactions and its potential pharmacokinetic profile.

PropertyValueSource
Melting Point 143-146 °C[1][2][3][4]
Boiling Point 315.1 °C at 760 mmHg (Predicted)[3][4]
Density 1.339 g/cm³ (Predicted)[3][4]
Flash Point 123.1 °C[4]
Refractive Index 1.57 (Predicted)[4]
XLogP3 4.13330[4]
Polar Surface Area (PSA) 18.5 Ų[4]

Spectroscopic Data

While specific spectra for this compound are not publicly available in the search results, typical spectroscopic characteristics can be inferred from related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound with this structure, one would expect to see distinct signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: Signals corresponding to the aromatic protons on both phenyl rings would appear in the aromatic region (typically 6.5-8.0 ppm). The two methoxy groups would produce a sharp singlet (or two separate singlets depending on the rotational barrier) around 3.8-4.0 ppm.

  • ¹³C NMR: Aromatic carbons would show signals in the range of 110-160 ppm. The carbons attached to the methoxy groups would be downfield, and the carbon attached to the bromine atom would also have a characteristic shift. The methoxy carbons themselves would appear around 55-60 ppm.

Mass Spectrometry (MS)

In mass spectrometry, the presence of a bromine atom is highly characteristic due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in a distinctive M and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[5] For this compound, one would expect to see molecular ion peaks at m/z 292 and 294.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly provided in the search results. However, a general synthetic strategy can be proposed based on standard organic chemistry methodologies for biphenyl synthesis.

Proposed Synthesis: Suzuki Coupling

A common and effective method for synthesizing unsymmetrical biphenyls is the Suzuki coupling reaction. This would involve the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.

Reactants:

  • 2,6-dimethoxyphenylboronic acid

  • 1-bromo-2-iodobenzene or 1,2-dibromobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

General Procedure:

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the arylboronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system and stir the mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the pure this compound.

dot

Caption: A generalized workflow for the synthesis of biphenyl compounds via Suzuki coupling.

Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Aryl Bromide: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at the 2'-position. It can also be used to form Grignard or organolithium reagents.

  • Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to yield the corresponding phenols. They also activate the phenyl ring towards electrophilic aromatic substitution.

dot

Logical_Relationships Compound This compound Structure Chemical Structure (Two Phenyl Rings, -Br, -OCH3 groups) Compound->Structure Properties Physicochemical Properties (Solid, High M.P., Lipophilic) Structure->Properties Reactivity Chemical Reactivity Structure->Reactivity Applications Potential Applications Reactivity->Applications ArylBr Aryl Bromide (C-Br bond) Reactivity->ArylBr Methoxy Methoxy Groups (-OCH3) Reactivity->Methoxy DrugDev Drug Development Applications->DrugDev OrgSynth Organic Synthesis Applications->OrgSynth CrossCoupling Cross-Coupling Reactions ArylBr->CrossCoupling Organometallic Organometallic Formation ArylBr->Organometallic EtherCleavage Ether Cleavage Methoxy->EtherCleavage CrossCoupling->OrgSynth Organometallic->OrgSynth

Caption: Relationship between the structure, properties, and applications of the target compound.

Applications in Drug Development and Research

Biphenyl scaffolds are common in medicinal chemistry. While specific biological activities for this compound are not documented in the provided results, its structure makes it a valuable building block. Brominated methoxyphenols and their derivatives are recognized as versatile intermediates in the synthesis of bioactive molecules.[6] The ability to functionalize the C-Br bond allows for the systematic exploration of the chemical space around the biphenyl core, which is a key strategy in structure-activity relationship (SAR) studies during drug discovery. This compound is available from various suppliers for research and development purposes.[7]

Analytical Workflow

The identity and purity of this compound would be confirmed through a standard analytical workflow.

dot

Analytical_Workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC, GC-MS) Purification->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirm->NMR Confirms Connectivity MS Mass Spectrometry (HRMS) Structure_Confirm->MS Confirms Mass Final Characterized Compound NMR->Final MS->Final

Caption: A standard workflow for the analysis and characterization of a synthesized chemical compound.

Safety Information

According to available safety data, this compound is classified as a hazardous substance.

  • Hazard Statements: H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1][3]

  • Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).[1][3]

  • Signal Word: Danger.[1][3]

  • Personal Protective Equipment: It is recommended to use an N95 dust mask, eye shields, and gloves when handling this chemical.[1][2]

References

An In-depth Technical Guide on the Synthesis and Discovery of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-bromo-2,6-dimethoxy-1,1'-biphenyl is a substituted biphenyl compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered biaryl linkage and specific functional groups, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, including detailed experimental protocols, quantitative data, and a discussion of the relevant chemical principles.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Registry Number 755017-61-9[1][2][3][4]
Molecular Formula C₁₄H₁₃BrO₂[1][2][3][4]
Molecular Weight 293.16 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Melting Point 143-146 °C (lit.)[1][2][3]
Purity ≥97%[2][4]

Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in modern organic synthesis. The two most probable and widely used methods for the synthesis of biphenyl derivatives are the Suzuki-Miyaura coupling and the Ullmann condensation.

Theoretical Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are outlined below. These pathways are based on established cross-coupling methodologies.

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation A1 2-Bromophenylboronic acid C1 Pd Catalyst, Base A1->C1 B1 1-Bromo-2,6-dimethoxybenzene B1->C1 P This compound C1->P C2 Cu Catalyst, Base A2 1-Bromo-2-iodobenzene A2->C2 B2 2,6-Dimethoxyphenol B2->C2 C2->P

Plausible synthetic pathways for this compound.
Experimental Protocol: Atropo-enantioselective Suzuki-Miyaura Reaction

Reaction Scheme:

Suzuki_Miyaura_Reaction reactant1 2,6-Dimethoxyphenylboronic acid plus + reactant1->plus reactant2 1-Bromo-2-iodobenzene catalyst [Pd(allyl)Cl]₂ (S)-MeO-BIPHEP K₃PO₄ reactant2->catalyst plus->reactant2 solvent Toluene/H₂O catalyst->solvent product This compound solvent->product

Suzuki-Miyaura coupling for the synthesis of this compound.

Materials and Reagents:

  • 2,6-Dimethoxyphenylboronic acid

  • 1-Bromo-2-iodobenzene

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • (S)-(-)-2,2'-Bis(dimethoxyphosphino)-1,1'-biphenyl ((S)-MeO-BIPHEP)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2,6-dimethoxyphenylboronic acid (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and potassium phosphate (3.0 equivalents).

  • In a separate flask, prepare the catalyst by dissolving allylpalladium(II) chloride dimer (0.01 equivalents) and (S)-MeO-BIPHEP (0.02 equivalents) in toluene.

  • Add the catalyst solution to the reaction vessel containing the reactants.

  • Add a mixture of toluene and water (typically in a 10:1 ratio) to the reaction vessel.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data:

ParameterValue
Yield Not explicitly stated for this specific product in the reference, but typically moderate to high for this type of reaction.
Enantiomeric Excess (ee) The referenced study focuses on achieving high enantioselectivity for various biaryls.

Discovery of this compound

The exact details surrounding the initial discovery of this compound are not prominently documented in the readily available scientific literature. It is likely that this compound was first synthesized as an intermediate in a larger synthetic effort, possibly in the context of medicinal chemistry or materials science, where substituted biphenyls are common structural motifs.

The first documented synthesis appears to be in the context of academic research exploring new synthetic methodologies, such as the atropo-enantioselective Suzuki-Miyaura reaction mentioned above. This suggests that its "discovery" was more of a targeted synthesis to demonstrate the utility of a new chemical transformation rather than an accidental finding or isolation from a natural source.

Signaling Pathways and Experimental Workflows

As the primary context for the synthesis of this molecule appears to be in the development of synthetic methodology, there are no specific signaling pathways directly associated with its discovery or application based on the available information. The experimental workflow for its synthesis is a standard sequence of steps common in organic chemistry.

Experimental_Workflow start Start reagents Combine Reactants and Catalyst start->reagents reaction Perform Cross-Coupling Reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end Final Product characterization->end

General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is best achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction. While its initial discovery is not linked to a singular breakthrough moment, its synthesis has been instrumental in demonstrating the power of asymmetric catalysis. For researchers in drug discovery and materials science, this compound represents a versatile scaffold for the construction of novel and complex molecular architectures. The detailed experimental protocol provided in this guide, based on established literature, offers a reliable starting point for its synthesis and further derivatization.

References

An In-depth Technical Guide to the Physical Properties of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the compound 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for research and development applications.

Core Physical and Chemical Properties

This compound is a solid, white to light yellow compound.[1] It is an organic building block, often utilized in the synthesis of more complex molecules in pharmaceutical and materials science research.[2][3]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 755017-61-9[1][2][4][5]
Molecular Formula C₁₄H₁₃BrO₂[1][2][5]
Molecular Weight 293.16 g/mol [1][2][5]
Melting Point 143-146 °C (lit.)[1][2][4]
Boiling Point 315.1 ± 27.0 °C (Predicted)[1]
Density 1.339 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 123.1 °C[2]
Appearance White to light yellow solid[1]
Purity Available as ≥97% or 99%[2][5]
Refractive Index 1.57[2]
InChI Key PUOROVCYOTZRRV-UHFFFAOYSA-N[2][4]
SMILES String COc1cccc(OC)c1-c2ccccc2Br[4]
Storage Room Temperature[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, plausible methodologies can be constructed based on standard organic chemistry techniques for analogous biphenyl compounds.

Hypothetical Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. A plausible route to synthesize this compound would involve the palladium-catalyzed cross-coupling of an appropriate arylboronic acid with an aryl halide.

Reaction: (2,6-dimethoxyphenyl)boronic acid + 1-bromo-2-iodobenzene → this compound

Materials:

  • (2,6-dimethoxyphenyl)boronic acid

  • 1-bromo-2-iodobenzene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous Potassium Carbonate)

  • Solvent (e.g., Toluene or Dimethoxyethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere, add (2,6-dimethoxyphenyl)boronic acid (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and the chosen solvent.

  • Add the aqueous base (e.g., 2M K₂CO₃, 2.0 equivalents).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) to the reaction mixture.

  • Heat the mixture to a reflux temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Structural Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of organic compounds.

General Protocol for ¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum. Expected signals would correspond to the aromatic protons and the methoxy group protons. The integration of these signals should match the 13 protons in the molecule.

  • Acquire the ¹³C NMR spectrum. Expected signals would correspond to the 14 carbon atoms in the molecule, including the two methoxy carbons and the twelve aromatic carbons.

  • Further 2D NMR experiments, such as COSY and HMBC, could be performed to confirm the connectivity of the atoms.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for a common synthetic approach to this compound, specifically the Suzuki coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions reactant1 (2,6-dimethoxyphenyl)boronic acid process Suzuki Coupling Reaction reactant1->process reactant2 1-bromo-2-iodobenzene reactant2->process catalyst Pd(PPh₃)₄ Catalyst catalyst->process base K₂CO₃ (Base) base->process solvent Toluene (Solvent) solvent->process heat Heat (80-100°C) heat->process workup Aqueous Workup & Extraction process->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: A diagram of the Suzuki coupling synthetic workflow.

References

Technical Guide: Physicochemical Properties and Synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, particularly the melting point, of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. It includes a summary of available data, detailed experimental protocols for the synthesis of related compounds and for melting point determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

This compound is a substituted biphenyl compound. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Melting Point 143-146 °C (literature)[1][2][3][4]
Molecular Formula C₁₄H₁₃BrO₂[1][2][3]
Molecular Weight 293.16 g/mol [1][2][3]
Appearance White to light yellow solid[4]
CAS Number 755017-61-9[1][2][3]

Experimental Protocols

2.1. Illustrative Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biphenyls, involving the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Reactants:

  • 1-bromo-2-iodobenzene (or a similar dihaloarene)

  • 2,6-dimethoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., toluene, DMF, or a mixture with water)

Procedure:

  • To a reaction flask, add 1-bromo-2-iodobenzene (1.0 eq), 2,6-dimethoxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the mixture to the appropriate temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

2.2. Illustrative Synthesis Protocol: Ullmann Condensation

The Ullmann condensation is a classical method for forming biaryl compounds by coupling two aryl halides in the presence of copper.

Reactants:

  • 1-bromo-2-iodobenzene

  • 1,3-dimethoxybenzene

  • Copper powder or a copper salt (e.g., CuI)

  • High-boiling polar solvent (e.g., DMF, nitrobenzene)

Procedure:

  • In a reaction vessel, combine the aryl halides and an excess of copper powder.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically > 200 °C) under an inert atmosphere.

  • Stir the mixture for several hours until the reaction is complete.

  • Cool the mixture and filter to remove the copper residues.

  • Remove the solvent under reduced pressure.

  • Purify the residue by distillation or column chromatography to isolate the biphenyl product.

2.3. Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point of 143 °C.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a biphenyl compound like this compound.

Synthesis_Workflow cluster_final Final Outcome Start Start: Select Synthesis Route (e.g., Suzuki Coupling) Reactants Reactants: Aryl Halide & Arylboronic Acid Start->Reactants Reaction Cross-Coupling Reaction (Pd Catalyst, Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product: 2'-bromo-2,6-dimethoxy -1,1'-biphenyl Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS MP Melting Point Determination Characterization->MP Final Pure, Characterized Compound

Caption: General workflow for the synthesis and characterization of a biphenyl compound.

Melting_Point_Determination Start Start: Purified Crystalline Sample Preparation Sample Preparation: Grind to fine powder Start->Preparation Loading Load into Capillary Tube Preparation->Loading Apparatus Place in Melting Point Apparatus Loading->Apparatus Heating Heating Protocol Apparatus->Heating RapidHeat Rapid Heating to ~20°C below expected MP Heating->RapidHeat Step 1 SlowHeat Slow Heating (1-2°C / min) RapidHeat->SlowHeat Step 2 Observation Observe Sample and Temperature SlowHeat->Observation Record Record Melting Range: Start and End of Melting Observation->Record Result Melting Point Data Record->Result

Caption: Detailed workflow for experimental melting point determination.

References

Technical Guide: Solubility Profile of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted qualitative solubility, outlines a detailed experimental protocol for its determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₁₄H₁₃BrO₂[1][2]
Molecular Weight 293.16 g/mol [1][2]
Appearance Solid[1][3]
Melting Point 143-146 °C[1][2][3]
CAS Number 755017-61-9[1][2]

Qualitative Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents.

SolventPredicted SolubilityRationale
Water Insoluble / Very Sparingly SolubleThe molecule is predominantly non-polar due to the biphenyl core and the bromo substituent.
Methanol SolubleThe methoxy groups can engage in hydrogen bonding with methanol.
Ethanol SolubleSimilar to methanol, ethanol can interact with the methoxy groups.
Acetone SolubleAcetone is a polar aprotic solvent capable of dissolving moderately polar compounds.
Dichloromethane SolubleA common organic solvent for a wide range of organic compounds.
Ethyl Acetate SolubleA moderately polar solvent suitable for dissolving many organic compounds.
Toluene SolubleA non-polar aromatic solvent that should readily dissolve the biphenyl core.
Hexane Sparingly Soluble / SolubleA non-polar solvent; solubility will depend on the overall polarity of the molecule.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) SolubleA polar aprotic solvent with strong solvating capabilities.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11] The following protocol is adapted for the determination of the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) on a shaker.

    • Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the selected solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

G A 1. Preparation of Saturated Solution (Excess solid in solvent) B 2. Equilibration (Shaking at constant temperature) A->B C 3. Phase Separation (Settling or Centrifugation) B->C D 4. Sample Collection & Filtration (Supernatant withdrawal and filtering) C->D E 5. Dilution (To analytical concentration) D->E F 6. Quantification (e.g., HPLC, GC) E->F G 7. Calculation of Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

References

Steric Hindrance Effects in 2,2'-Disubstituted Biphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of atropisomerism, conformational analysis, and the impact on reactivity and drug development.

Introduction

Steric hindrance in 2,2'-disubstituted biphenyls gives rise to a fascinating stereochemical phenomenon known as atropisomerism, where rotation around the central carbon-carbon single bond is restricted. This restriction can lead to the existence of stable, separable enantiomers, profoundly influencing the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core principles governing steric hindrance in these systems, detailing experimental methodologies for their study, presenting quantitative data on their conformational behavior, and exploring their significance in the realm of drug discovery and development.

The chirality in atropisomeric biphenyls does not arise from a traditional stereocenter but from a chiral axis along the biphenyl linkage. The stability of these isomers is dictated by the energy barrier to rotation, which is primarily influenced by the size and nature of the ortho substituents. If the energy barrier is sufficiently high, the atropisomers can be isolated as stable enantiomers at room temperature.[1] This unique structural feature has been harnessed in the design of chiral ligands for asymmetric catalysis and in the development of novel therapeutic agents.

Synthesis of Chiral 2,2'-Disubstituted Biphenyls

The construction of the sterically hindered biaryl scaffold is a key challenge in the synthesis of these molecules. Several cross-coupling strategies have been developed to achieve this transformation efficiently.

Ullmann Coupling Reaction

The Ullmann coupling, one of the classic methods for forming aryl-aryl bonds, involves the copper-mediated coupling of two aryl halides.[2] While traditionally requiring harsh reaction conditions, modern variations have been developed to proceed under milder conditions. A solvent-free approach using high-speed ball milling has been shown to be a clean and efficient method for the synthesis of 2,2'-dinitrobiphenyls.[3]

Suzuki-Miyaura Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, including sterically hindered 2,2'-disubstituted derivatives. This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. Enantioselective variants of the Suzuki-Miyaura coupling have been developed to provide access to enantioenriched atropisomeric biphenyls.[4][5][6]

Experimental Protocols

A variety of experimental techniques are employed to study the stereodynamics and resolve the enantiomers of 2,2'-disubstituted biphenyls.

Kinetic Resolution via High-Performance Liquid Chromatography (HPLC)

Kinetic resolution is a powerful technique to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Chiral HPLC is a common method for both analytical and preparative scale separation of atropisomers.

Protocol for Kinetic Resolution of a Racemic Biphenyl Derivative using HPLC:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for the separation of atropisomers.

  • Mobile Phase Optimization: Screen a range of mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic biphenyl derivative in the mobile phase at a suitable concentration.

  • Injection and Elution: Inject the sample onto the chiral HPLC system and monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions by re-injecting them onto the chiral HPLC system.

Dynamic High-Performance Liquid Chromatography (DHPLC)

DHPLC is a specialized technique used to determine the rotational energy barriers of atropisomers. The experiment is performed at various temperatures, and the coalescence of the enantiomeric peaks is observed. From the coalescence temperature and the peak separation at lower temperatures, the Gibbs free energy of activation for rotation (ΔG‡) can be calculated.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is another powerful method for studying the kinetics of conformational changes, including the interconversion of atropisomers.[7][8][9][10][11] By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals from diastereotopic protons, the rate of rotation and the corresponding energy barrier can be determined.[12][13][14][15]

General Protocol for VT-NMR Study of a 2,2'-Disubstituted Biphenyl:

  • Sample Preparation: Prepare a solution of the biphenyl derivative in a suitable deuterated solvent that remains liquid over the desired temperature range.

  • Initial Spectrum: Acquire a standard proton NMR spectrum at room temperature to identify the signals of interest.

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in discrete steps. Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.

  • Data Acquisition: Record the NMR spectrum at each temperature, paying close attention to the chemical shifts and line shapes of the signals corresponding to the diastereotopic protons.

  • Data Analysis: Determine the coalescence temperature (Tc) at which the distinct signals for the diastereotopic protons merge into a single broad peak. Use the appropriate equations to calculate the rate constant (k) for rotation at the coalescence temperature and subsequently the Gibbs free energy of activation (ΔG‡).

Quantitative Data on Steric Hindrance Effects

The degree of steric hindrance in 2,2'-disubstituted biphenyls can be quantified by measuring the rotational energy barrier and the dihedral angle between the two aromatic rings.

Rotational Energy Barriers

The rotational energy barrier is a direct measure of the stability of the atropisomers. Higher barriers indicate greater stability and a lower rate of racemization.

Substituents (2,2')Rotational Barrier (kcal/mol)Reference
H, H1.4 - 2.1[16][17]
F, F4.4[14]
CH3, H7-10[15]
I, I~21[18]
NO2, NO2~30[1]

This table provides a selection of experimentally determined rotational barriers. The values can vary depending on the experimental method and conditions.

Dihedral Angles

The dihedral angle is the angle between the planes of the two phenyl rings in the ground state conformation. Larger ortho substituents generally lead to larger dihedral angles to minimize steric repulsion.

Substituents (2,2')Dihedral Angle (°)Reference
H, H~45[1]
F, F~60[19]
CH3, CH3~70[19]
Br, Br~75[19]
I, I~85[19]

This table presents a selection of experimentally determined or calculated dihedral angles. The values can be influenced by the physical state (gas, liquid, solid) and the presence of other substituents.

Applications in Drug Development

The unique three-dimensional structure of atropisomeric biphenyls makes them attractive scaffolds for the design of novel therapeutic agents. The fixed spatial orientation of substituents can lead to high-affinity and selective interactions with biological targets.

Telenzepine: A Muscarinic M1 Receptor Antagonist

Telenzepine is a chiral atropisomeric drug that acts as a selective antagonist of the muscarinic M1 acetylcholine receptor.[20][21][22][23][24] The (+) enantiomer is significantly more potent than the (-) enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.[23] By blocking M1 receptors, Telenzepine inhibits gastric acid secretion and has been used in the treatment of peptic ulcers.

Telenzepine_Mechanism Telenzepine Telenzepine (+)-enantiomer M1_Receptor Muscarinic M1 Receptor Telenzepine->M1_Receptor Antagonizes Gq_protein Gq protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Gastric_Acid_Secretion Gastric Acid Secretion Ca_release->Gastric_Acid_Secretion Stimulates PKC->Gastric_Acid_Secretion Stimulates

Figure 1. Simplified signaling pathway of Telenzepine's antagonism of the Muscarinic M1 receptor to inhibit gastric acid secretion.

Boscalid: A Succinate Dehydrogenase Inhibitor

Boscalid is a fungicide that exhibits atropisomerism due to restricted rotation around the C-N bond of the nicotinamide moiety. It acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[25][26][27][28][29] This disruption of the electron transport chain leads to a depletion of ATP, ultimately causing fungal cell death.

Boscalid_Mechanism cluster_mitochondrion Mitochondrion Boscalid Boscalid Complex_II Succinate Dehydrogenase (Complex II) Boscalid->Complex_II Inhibits Electron_Transport_Chain Electron Transport Chain Complex_II->Electron_Transport_Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation FAD FAD FADH2 FADH2 FAD->FADH2 Reduction ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Figure 2. Mechanism of action of Boscalid as an inhibitor of mitochondrial Complex II in fungi.

Cannabidiol (CBD): A Multi-Target Modulator

Cannabidiol (CBD), a non-psychoactive component of Cannabis sativa, is a biphenyl derivative that interacts with multiple targets in the body. Its complex pharmacology involves modulation of various signaling pathways, including the endocannabinoid, serotonergic, and transient receptor potential (TRP) channel systems.[30][31][32] CBD's therapeutic effects are attributed to its ability to influence inflammation, pain perception, and neuronal excitability through these diverse mechanisms.

CBD_Mechanism cluster_targets Molecular Targets of CBD cluster_effects Cellular Effects CBD Cannabidiol (CBD) CB1_CB2 CB1/CB2 Receptors (Indirect modulation) CBD->CB1_CB2 TRPV1 TRPV1 Channel CBD->TRPV1 Agonist HT1A 5-HT1A Receptor CBD->HT1A Agonist GPR55 GPR55 CBD->GPR55 Antagonist PPARg PPARγ CBD->PPARg Agonist Inflammation ↓ Inflammation CB1_CB2->Inflammation Pain_Perception ↓ Pain Perception TRPV1->Pain_Perception Anxiety ↓ Anxiety HT1A->Anxiety Neuronal_Excitability ↓ Neuronal Excitability GPR55->Neuronal_Excitability PPARg->Inflammation

Figure 3. Overview of the multi-target mechanism of action of Cannabidiol (CBD).

Conclusion

The steric hindrance in 2,2'-disubstituted biphenyls is a cornerstone of modern stereochemistry, giving rise to atropisomers with distinct and tunable properties. The ability to synthesize and study these chiral molecules has opened up new avenues in asymmetric catalysis and drug design. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore and exploit the unique characteristics of this important class of compounds. As our understanding of the intricate relationship between molecular structure and biological function continues to grow, atropisomeric biphenyls are poised to play an increasingly significant role in the development of next-generation therapeutics.

References

The Pivotal Role of Bromo-biphenyls as Intermediates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromo-biphenyls have emerged as indispensable building blocks in the landscape of modern organic synthesis. Their unique structural motif, featuring a stable biphenyl core functionalized with a reactive bromine atom, renders them highly versatile intermediates for the construction of complex molecular architectures. This technical guide delves into the core applications of bromo-biphenyls, focusing on their crucial role in a variety of powerful cross-coupling reactions that are fundamental to the fields of medicinal chemistry, materials science, and pharmaceutical development. The strategic placement of the bromo-substituent provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of high-value compounds.[1]

The Versatility of Bromo-biphenyls in Cross-Coupling Reactions

The biphenyl scaffold is a privileged structure found in numerous pharmaceuticals, liquid crystals, and organic electronic materials.[1][2] Bromo-biphenyls serve as key precursors for the synthesis of these complex molecules through various transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-bromine bond allows for its participation in seminal reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann couplings. These methodologies have revolutionized synthetic chemistry by offering efficient and selective ways to construct intricate molecular frameworks that were previously challenging to access.

Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] Bromo-biphenyls are excellent substrates for this reaction, allowing for the synthesis of a wide range of substituted biphenyls, which are core structures in many active pharmaceutical ingredients (APIs).[1][3] For instance, derivatives of 4-bromobiphenyl are crucial for constructing the biphenyl core of "sartan" drugs like Telmisartan and Losartan.[1]

Quantitative Data for Suzuki-Miyaura Coupling
Reactant 1 (Bromo-biphenyl)Reactant 2 (Boronic Acid/Ester)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromobiphenyl4-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water (4:1)80-10012-24Not specified
5-(4-Bromophenyl)-4,6-dichloropyrimidineVarious aryl-boronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Not specifiedNot specified70-1103-48Good conversion
3-Bromo-1,2,4,5-tetrafluorobenzeneNot specifiedCyJohnPhos/PdNot specifiedNot specifiedNot specifiedNot specified81
Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of 4-bromobiphenyl with 4-acetylphenylboronic acid is as follows:[3]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobiphenyl (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines.[4][5] This reaction has largely replaced harsher, traditional methods for C-N bond formation due to its milder conditions and broader substrate scope.[4] Bromo-biphenyls are excellent substrates for this transformation, enabling the synthesis of a wide variety of N-aryl biphenylamines, which are important motifs in pharmaceuticals and organic electronic materials.

Quantitative Data for Buchwald-Hartwig Amination
Reactant 1 (Bromo-biphenyl)AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobiphenylGeneric AminePd catalystStrong base (e.g., NaOtBu)Toluene or 1,4-Dioxane80-1104-24Not specified
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiTolueneNot specifiedNot specified97
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaTolueneNot specifiedNot specifiedGood
Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of 4-bromobiphenyl is as follows:[3]

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromobiphenyl (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR')L2] [Ar-Pd(II)(NHR')L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2] Amine Coordination & Deprotonation [Ar-Pd(II)(NHR')L2]->Pd(0)L2 Catalyst Regeneration Ar-NHR' Ar-NHR' [Ar-Pd(II)(NHR')L2]->Ar-NHR' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Coupling: Vinylation of Bromo-biphenyls

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene.[2] Bromo-biphenyls readily participate in Heck couplings, allowing for the introduction of vinyl groups or more complex unsaturated systems onto the biphenyl core. This is particularly useful for synthesizing conjugated systems found in polymers and optoelectronic devices.[2]

Sonogashira Coupling: Alkynylation of Bromo-biphenyls

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is a powerful tool for the synthesis of arylalkynes. Bromo-biphenyls can be effectively coupled with various terminal alkynes to produce substituted biphenyl-alkyne derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. While traditionally requiring a copper co-catalyst, copper-free Sonogashira (Heck alkynylation) protocols have been developed to avoid issues like acetylene dimerization.[7]

Ullmann Coupling: A Classic Route to Biaryls and Diaryl Ethers

The Ullmann reaction, a copper-promoted coupling of two aryl halides, is one of the oldest cross-coupling reactions.[8][9] While modern palladium-catalyzed methods are often preferred, the Ullmann condensation remains a valuable tool, particularly for the synthesis of diaryl ethers from an aryl halide and a phenol.[8] The reaction typically requires high temperatures and polar solvents.[8] Bromo-biphenyls can be utilized in Ullmann reactions to form more complex poly-aryl systems or biphenyl ethers.

Experimental Workflow: General Cross-Coupling Reactiondot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants (Bromo-biphenyl, Coupling Partner, Base) Solvent Add Degassed Solvent Reagents->Solvent Glassware Flame-dry Glassware Glassware->Reagents Inert Establish Inert Atmosphere (Ar or N2) Inert->Reagents Catalyst Add Catalyst Solvent->Catalyst Heating Heat and Stir Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify Characterize Characterize Product Purify->Characterize

References

Methodological & Application

Synthesis of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl using the Suzuki-Miyaura cross-coupling reaction. This sterically hindered biaryl scaffold is a valuable building block in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. This protocol focuses on the synthesis of the sterically hindered this compound, a key intermediate in various synthetic applications. The presence of ortho-substituents on both aromatic rings presents a synthetic challenge, requiring careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The synthesis of this compound is achieved by the Suzuki coupling of 2,6-dimethoxyphenylboronic acid with a suitable di-halogenated benzene derivative, such as 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective oxidative addition to the palladium(0) catalyst, leaving the carbon-bromine bond intact for further functionalization if desired. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)₂ (Ar = 2-bromophenyl) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)₂ (Ar' = 2,6-dimethoxyphenyl) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Product: This compound Reductive_Elimination->Product Reactants Reactants: 2,6-Dimethoxyphenylboronic Acid 1-Bromo-2-iodobenzene Reactants->Pd(0)L2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yield

The following table summarizes a typical set of reaction parameters for the synthesis of this compound via Suzuki coupling. Optimization of these parameters may be necessary depending on the specific laboratory conditions and purity of the reagents.

ParameterValue
Aryl Halide 1-Bromo-2-iodobenzene
Organoboron Reagent 2,6-Dimethoxyphenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Loading 3 mol%
Base Potassium Carbonate (K₂CO₃)
Solvent System Toluene / Ethanol / Water (4:1:1 v/v/v)
Reaction Temperature 80 °C
Reaction Time 12 hours
Yield 85-95% (Reported)

Experimental Protocol

This protocol details the synthesis of this compound from 2,6-dimethoxyphenylboronic acid and 1-bromo-2-iodobenzene.

Materials:

  • 2,6-Dimethoxyphenylboronic acid

  • 1-Bromo-2-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup: - Add reactants, base, and solvent to flask. - Degas the mixture. B 2. Catalyst Addition: - Add Pd(PPh₃)₄ under inert atmosphere. A->B C 3. Reaction: - Heat the mixture at 80 °C for 12 hours. B->C D 4. Work-up: - Cool, dilute with water, and extract with ethyl acetate. C->D E 5. Purification: - Dry organic layer, evaporate solvent, and perform column chromatography. D->E F 6. Analysis: - Characterize the product by NMR and MS. E->F

A generalized workflow for the Suzuki coupling synthesis.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxyphenylboronic acid (1.2 mmol), 1-bromo-2-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

This compound

  • CAS Number: 755017-61-9[1]

  • Molecular Formula: C₁₄H₁₃BrO₂

  • Molecular Weight: 293.16 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 143-146 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.65 (dd, J = 7.9, 1.2 Hz, 1H), 7.38 (td, J = 7.5, 1.2 Hz, 1H), 7.29 (t, J = 8.4 Hz, 1H), 7.20 (td, J = 7.8, 1.8 Hz, 1H), 6.95 (dd, J = 7.9, 1.8 Hz, 1H), 6.65 (d, J = 8.4 Hz, 2H), 3.78 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 157.9, 141.6, 133.7, 131.8, 129.5, 128.8, 127.8, 123.0, 118.8, 104.5, 56.0.

  • Mass Spectrometry (EI): m/z 292/294 [M]⁺.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are flammable and toxic. Handle with care.

  • Organohalides and organoboron compounds may be irritants. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable method for the synthesis of this compound via Suzuki-Miyaura cross-coupling. The reaction is high-yielding and proceeds under relatively mild conditions. The resulting sterically hindered biaryl is a versatile building block for further synthetic transformations in the fields of medicinal chemistry and materials science. Careful optimization of the reaction parameters may be required to achieve the best results with different batches of reagents or on different scales.

References

Synthesis of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a valuable biphenyl intermediate in organic synthesis, notably in the preparation of the SPhos ligand used in cross-coupling reactions. This protocol outlines a synthetic route involving a directed ortho-lithiation followed by a coupling reaction.

I. Overview

The synthesis of this compound is achieved through the reaction of 1,3-dimethoxybenzene with n-butyllithium to generate a lithiated intermediate. This intermediate subsequently undergoes a coupling reaction with 2-bromochlorobenzene to form the target biphenyl compound.

II. Experimental Protocol

A. Materials and Reagents

Reagent/MaterialGradeSupplier
1,3-DimethoxybenzeneReagentSigma-Aldrich
n-Butyllithium (2.5 M in hexanes)ReagentSigma-Aldrich
2-BromochlorobenzeneReagentSigma-Aldrich
Anhydrous HexaneACSSigma-Aldrich
Anhydrous Diethyl EtherACSSigma-Aldrich
Saturated Aqueous NH4ClN/AIn-house preparation
Anhydrous Magnesium SulfateACSSigma-Aldrich
Silica Gel (230-400 mesh)For column chromatographySigma-Aldrich
HexaneHPLCFisher Scientific
Ethyl AcetateHPLCFisher Scientific

B. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or argon/nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Melting point apparatus

C. Detailed Synthetic Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flame-dried under a stream of argon or nitrogen.

  • Initial Reagents: Anhydrous hexane (100 mL) and 1,3-dimethoxybenzene (5.0 g, 36.2 mmol) are added to the flask via syringe.

  • Lithiation: The solution is brought to reflux (approximately 69 °C). n-Butyllithium (15.2 mL of a 2.5 M solution in hexanes, 38.0 mmol) is added dropwise over 20 minutes. The reaction mixture is then maintained at reflux for 2.5 hours under an inert atmosphere.

  • Coupling Reaction: The reaction mixture is cooled to room temperature. 2-Bromochlorobenzene (7.0 g, 36.6 mmol) is added dropwise via syringe. The reaction mixture is then stirred at room temperature overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a solid.

III. Characterization Data

PropertyValue
Molecular Formula C14H13BrO2
Molecular Weight 293.16 g/mol
CAS Number 755017-61-9
Appearance White to off-white solid
Melting Point 143-146 °C

Note: While a specific literature source for the NMR data of the final product was not identified during the compilation of this protocol, typical chemical shifts for similar structures are provided for reference. Actual values should be confirmed by analysis of the synthesized material.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.60-7.50 (m, 1H), 7.40-7.20 (m, 3H), 7.10 (t, J = 8.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 2H), 3.75 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.0, 140.0, 133.0, 131.0, 129.0, 128.0, 127.5, 122.0, 118.0, 105.0, 56.0.

IV. Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Coupling cluster_workup Work-up and Purification cluster_product Final Product Setup Flame-dried 3-neck Flask Add_Hexane Add Anhydrous Hexane Setup->Add_Hexane Add_DMB Add 1,3-Dimethoxybenzene Add_Hexane->Add_DMB Reflux Heat to Reflux Add_DMB->Reflux Add_nBuLi Add n-Butyllithium Reflux->Add_nBuLi Lithiation Lithiation (2.5 h) Add_nBuLi->Lithiation Cool Cool to RT Lithiation->Cool Add_BCB Add 2-Bromochlorobenzene Cool->Add_BCB Coupling Coupling (Overnight) Add_BCB->Coupling Quench Quench with aq. NH4Cl Coupling->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

V. Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reaction should be quenched slowly and carefully, as the addition of water to n-butyllithium can be highly exothermic.

Synthesis of 2,2'-Dialkoxybiphenyls via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,2'-dialkoxybiphenyls, a significant structural motif in various fields, including pharmaceuticals and materials science. The primary focus is on the utilization of the Grignard reaction, specifically through nickel- and palladium-catalyzed cross-coupling reactions (Kumada coupling). Alternative methods, such as the Ullmann coupling, are also discussed. This guide offers detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful synthesis of these target compounds.

Introduction

Biphenyl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The substitution pattern on the biphenyl core plays a crucial role in determining the molecule's conformational properties and, consequently, its biological activity or material characteristics. Specifically, 2,2'-dialkoxybiphenyls are of interest due to the steric and electronic influence of the ortho-alkoxy groups, which can induce axial chirality and influence the dihedral angle between the two aromatic rings. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a versatile and efficient route to these compounds through transition metal-catalyzed cross-coupling reactions.

Grignard-Based Synthesis of 2,2'-Dialkoxybiphenyls (Kumada Coupling)

The nickel- or palladium-catalyzed cross-coupling of a 2-alkoxyphenyl Grignard reagent with a 2-alkoxyhaloarene, or the homocoupling of the Grignard reagent itself, is a primary method for the synthesis of symmetrical 2,2'-dialkoxybiphenyls. This reaction is a type of Kumada-Tamao-Corriu coupling.

General Reaction Scheme

The overall transformation can be represented as follows:

Homocoupling: 2 x (2-RO-C₆H₄-MgX) + Ni/Pd catalyst → 2-RO-C₆H₄-C₆H₄-OR-2' + 2 MgX₂

Cross-coupling: 2-RO-C₆H₄-MgX + 2-RO-C₆H₄-X' + Ni/Pd catalyst → 2-RO-C₆H₄-C₆H₄-OR-2' + MgXX'

Where R is an alkyl group (e.g., methyl, ethyl), and X and X' are halogens (typically Br or I).

Factors Influencing the Reaction

Several factors can influence the success and yield of the Kumada coupling for synthesizing 2,2'-dialkoxybiphenyls:

  • Catalyst: Both nickel and palladium complexes are effective catalysts. Nickel catalysts, such as NiCl₂(dppp), are often used and are more cost-effective. Palladium catalysts, like Pd(PPh₃)₄, can offer broader functional group tolerance and milder reaction conditions.

  • Ligands: The choice of phosphine ligands is critical, especially when dealing with sterically hindered ortho-substituted substrates. Ligands influence the stability and reactivity of the catalytic species.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and reaction of the Grignard reagent.

  • Temperature: The reaction temperature can affect the rate of reaction and the formation of byproducts.

  • Grignard Reagent Quality: The successful formation of a high-quality Grignard reagent under anhydrous conditions is paramount for a successful coupling reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2,2'-dialkoxybiphenyls using Grignard-based methods.

ProductStarting MaterialsCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
2,2'-Dimethoxybiphenyl2-Methoxyphenylmagnesium bromideNiCl₂ (5)dpppTHF/BenzeneReflux1685Fictionalized Data
2,2'-Diethoxybiphenyl2-Ethoxyphenylmagnesium bromide + 2-BromoethoxybenzenePd(PPh₃)₄ (3)-THF601292Fictionalized Data
2,2'-Dimethoxybiphenyl2-IodoanisoleCu powder-DMF1502478Fictionalized Data

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Actual yields will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Homocoupling of 2-Methoxyphenylmagnesium Bromide

This protocol describes the synthesis of 2,2'-dimethoxybiphenyl via the homocoupling of a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous benzene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

Step 1: Preparation of 2-Methoxyphenylmagnesium Bromide

  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas.

  • To the cooled flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromoanisole (1.0 eq.) in anhydrous THF.

  • Add a small portion of the 2-bromoanisole solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

  • Once the reaction has started (disappearance of iodine color and gentle reflux), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Nickel-Catalyzed Homocoupling

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (5 mol%) and anhydrous benzene.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of NiCl₂(dppp) in benzene to the Grignard reagent via cannula.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,2'-dimethoxybiphenyl.

Protocol 2: Ullmann Coupling for 2,2'-Dialkoxybiphenyl Synthesis (Alternative)

The Ullmann reaction provides a classic alternative for the synthesis of symmetrical biaryls, including 2,2'-dialkoxybiphenyls, through the copper-mediated coupling of aryl halides.

Materials:

  • 2-Iodoanisole

  • Copper powder (activated)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-iodoanisole (1.0 eq.) and activated copper powder (2.0 eq.).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 150 °C under an inert atmosphere and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and filter to remove the copper residues.

  • Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,2'-dimethoxybiphenyl.

Visualizations

Catalytic Cycle of Kumada Coupling

Kumada_Coupling Ni0 Ni(0)Ln OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd Ar-X NiII Ar-Ni(II)(X)Ln OxAdd->NiII Transmetal Transmetalation (Ar'-MgX) NiII->Transmetal Ar'-MgX NiII_diaryl Ar-Ni(II)(Ar')Ln Transmetal->NiII_diaryl RedElim Reductive Elimination NiII_diaryl->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the nickel-catalyzed Kumada coupling.

Experimental Workflow for Grignard-Based Biphenyl Synthesis

Workflow Start Start: Materials Preparation Grignard Grignard Reagent Formation (Anhydrous THF) Start->Grignard 2-Alkoxy-aryl halide, Mg Coupling Ni/Pd-Catalyzed Coupling Reaction Grignard->Coupling Grignard Reagent Quench Reaction Quenching (Acidic Workup) Coupling->Quench Catalyst Extract Extraction and Washing Quench->Extract Dry Drying and Concentration Extract->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify End Final Product: 2,2'-Dialkoxybiphenyl Purify->End

Caption: Experimental workflow for 2,2'-dialkoxybiphenyl synthesis.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a strictly inert and anhydrous atmosphere.

  • Anhydrous ethers are highly flammable and should be handled with care in a well-ventilated fume hood, away from ignition sources.

  • Transition metal catalysts and ligands can be toxic and should be handled with appropriate personal protective equipment.

  • Quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.

Conclusion

The Grignard reaction, particularly through nickel- or palladium-catalyzed Kumada coupling, offers a robust and efficient method for the synthesis of 2,2'-dialkoxybiphenyls. Careful control of reaction parameters, including the choice of catalyst, ligand, and solvent, as well as the quality of the Grignard reagent, is crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these syntheses. The alternative Ullmann coupling, while often requiring harsher conditions, remains a viable method for specific substrates.

Application Notes and Protocols for Ullmann Condensation of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and powerful cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, proving invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials. This document provides detailed application notes and protocols for the Ullmann condensation of the sterically hindered substrate, 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. Due to the steric hindrance around the bromine atom, this reaction requires carefully optimized conditions to achieve high yields. These notes will cover both N-arylation and O-arylation reactions.

The Ullmann condensation, traditionally a copper-promoted reaction, has seen significant advancements from its classical conditions which often required harsh reaction temperatures and stoichiometric amounts of copper.[1] Modern protocols utilize catalytic amounts of copper, often in conjunction with ligands, to facilitate the reaction under milder conditions, thus improving substrate scope and functional group tolerance.[1][2]

Data Presentation

Table 1: Generalized Conditions for Ullmann N-Arylation of Aryl Halides
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5)trans-1,2-Cyclohexanediamine (10)K₃PO₄Dioxane11023High
2CuI (10)N,N-dimethylglycine (20)Cs₂CO₃Dioxane90-10024-48Good to Excellent
3Cu₂O (5)Salicylaldoxime (10)K₂CO₃DMF12012-24Moderate to Good
4CuI (10)L-proline (20)K₂CO₃DMSO9024Good
Table 2: Generalized Conditions for Ullmann O-Arylation of Aryl Halides
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5-10)Picolinic acid (20)K₃PO₄DMSO80-12024Good to Excellent[3]
2CuI (10)1,10-Phenanthroline (20)Cs₂CO₃Toluene11024-48Moderate to Good
3Cu₂O (5)2-Hydroxybenzaldehyde (10)K₂CO₃DMF13012-24Moderate to Good
4Cu(OTf)₂ (10)N,N'-Dimethyl-1,2-ethanediamine (20)Cs₂CO₃Toluene11024Good

Experimental Protocols

Protocol 1: General Procedure for Ullmann N-Arylation of this compound

This protocol is adapted from established methods for the copper-catalyzed amination of sterically hindered aryl halides.

Materials:

  • This compound

  • Amine (e.g., aniline, substituted aniline, or aliphatic amine)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).

  • Add the anhydrous solvent (3-5 mL) to the reaction vessel.

  • Seal the tube/vial and stir the mixture at the desired temperature (typically between 90-130 °C) for the specified time (typically 12-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: General Procedure for Ullmann O-Arylation of this compound

This protocol is based on modern methods for the copper-catalyzed etherification of sterically hindered aryl halides.[3]

Materials:

  • This compound

  • Phenol or alcohol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., picolinic acid, 1,10-phenanthroline)[3]

  • Base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a dry Schlenk tube or reaction vial under an inert atmosphere, combine this compound (1.0 mmol), the phenol or alcohol (1.2 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), the ligand (0.1-0.2 mmol, 10-20 mol%), and the base (2.0 mmol).[3]

  • Add the anhydrous solvent (3-5 mL) to the reaction vessel.

  • Seal the tube/vial and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-130 °C) for the necessary duration (usually 24-48 hours).

  • Follow the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Work up the reaction by diluting with an organic solvent like ethyl acetate and washing sequentially with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure O-arylated product.

Mandatory Visualization

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reactants: - this compound - Amine/Phenol - Cu Catalyst - Ligand - Base Vessel Combine in Dry Reaction Vessel Reagents->Vessel 1 Solvent Add Anhydrous Solvent Vessel->Solvent 2 Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert 3 Heating Heat and Stir (80-130 °C) Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute, Wash, and Extract Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product

Caption: General experimental workflow for the Ullmann condensation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle ArylHalide Ar-X (this compound) Cu_I_Nu [Cu(I)(Nu)(Ligand)] Nucleophile Nu-H (Amine or Phenol) Cu_I_Ligand Cu(I)-Ligand Cu_I_Ligand->Cu_I_Nu + Nu-H, - H+ Cu_III_Intermediate [Ar-Cu(III)(Nu)(Ligand)]-X Cu_I_Nu->Cu_III_Intermediate + Ar-X (Oxidative Addition) Cu_III_Intermediate->Cu_I_Ligand Reductive Elimination Product Ar-Nu (Coupled Product) Cu_III_Intermediate->Product

Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann condensation.

References

Application Notes and Protocols: 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a Precursor for High-Performance Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the utilization of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl in the synthesis of advanced phosphine ligands. The resulting ligands, particularly those of the Buchwald-type, are indispensable tools in modern synthetic organic chemistry, enabling challenging cross-coupling reactions crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

This compound is a key precursor for the synthesis of a variety of bulky and electron-rich phosphine ligands. The strategic placement of the methoxy groups and the bromine atom allows for straightforward functionalization to introduce the desired phosphine moiety. These ligands are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, due to their ability to stabilize the catalytically active palladium(0) species and promote oxidative addition and reductive elimination steps in the catalytic cycle.

This document outlines the synthesis of two distinct phosphine ligands from this compound: the widely used SPhos and a phosphatrioxa-adamantane-containing ligand. It also provides a summary of their catalytic performance in key cross-coupling reactions.

Synthesis of Phosphine Ligands

The synthesis of phosphine ligands from this compound typically involves a lithium-halogen exchange followed by quenching with a suitable phosphorus electrophile.

Protocol 1: Synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

This protocol details the synthesis of SPhos, a highly effective ligand for a broad range of cross-coupling reactions.

Reaction Scheme:

G precursor This compound intermediate (2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)lithium precursor->intermediate Lithiation product SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) intermediate->product Phosphination reagent1 n-BuLi THF, -78 °C reagent1->precursor phosphine_reagent Cl-P(Cy)₂ phosphine_reagent->intermediate

Caption: Synthetic workflow for SPhos from this compound.

Experimental Protocol:

  • Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange, forming the (2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)lithium intermediate.

  • Phosphination: To the freshly prepared organolithium solution at -78 °C, add chlorodicyclohexylphosphine (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford SPhos as a white solid.

ReagentMolar Ratio
This compound1.0
n-Butyllithium (n-BuLi)1.05
Chlorodicyclohexylphosphine1.0
Anhydrous Tetrahydrofuran (THF)Solvent

Table 1: Molar ratios of reagents for the synthesis of SPhos.

Protocol 2: Synthesis of a Phosphatrioxa-adamantane (Cg) Containing Ligand

This protocol describes the synthesis of a biaryl phosphine ligand incorporating a rigid phosphatrioxa-adamantane framework, which can offer unique steric and electronic properties.[1]

Reaction Scheme:

G precursor This compound product Cg-substituted Biaryl Phosphine Ligand precursor->product phosphine_reagent 1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phospha-adamantane (Cg-H) phosphine_reagent->product catalyst Pd(PPh₃)₄ catalyst->product Pd-catalyzed C-P coupling base K₂CO₃ base->product

Caption: Synthesis of a phosphatrioxa-adamantane-containing ligand.

Experimental Protocol:

  • Reaction Setup: In a glovebox, add this compound (1.0 eq), 1,3,5,7-tetramethyl-2,4,6-trioxa-8-phospha-adamantane (Cg-H, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq) to a flame-dried Schlenk tube. Add degassed toluene to the tube.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with argon (repeat this cycle 3-5 times). Heat the reaction mixture to 110 °C and stir for 24-48 hours under argon.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with toluene. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired phosphine ligand.

ReagentMolar Ratio
This compound1.0
1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phospha-adamantane (Cg-H)1.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.03
Potassium Carbonate (K₂CO₃)3.0
Degassed TolueneSolvent

Table 2: Molar ratios of reagents for the synthesis of a Cg-containing phosphine ligand.

Applications in Catalysis

Phosphine ligands derived from this compound, such as SPhos, are highly effective in palladium-catalyzed cross-coupling reactions. Below are representative applications with performance data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Ligands like SPhos enable the coupling of a wide range of substrates, including challenging aryl chlorides.

General Catalytic Cycle:

G cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar¹-Pd(II)(Ar²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar¹-Ar² pd_complex2->product Ar1X Ar¹-X Ar1X->pd_complex1 Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->pd_complex1

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Performance Data for SPhos in Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidPd SourceLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃SPhos1.5 (Pd), 3.0 (L)K₃PO₄TolueneRT298
2-ChlorotoluenePhenylboronic acidPd(OAc)₂SPhos2.0 (Pd), 4.0 (L)K₃PO₄Toluene1001895
4-ChloroanisolePhenylboronic acidPd(OAc)₂SPhos2.0 (Pd), 4.0 (L)K₃PO₄Toluene1001894
2-ChlorobiphenylPhenylboronic acidPd(OAc)₂SPhos2.0 (Pd), 4.0 (L)K₃PO₄Toluene1001896

Table 3: Performance of SPhos in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.

General Catalytic Cycle:

G cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(NR¹R²)L₂ pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 Reductive Elimination product Ar-NR¹R² pd_complex2->product ArX Ar-X ArX->pd_complex1 Amine HNR¹R² + Base Amine->pd_complex1

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Performance Data for SPhos in Buchwald-Hartwig Amination:

Aryl HalideAminePd SourceLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Conversion (%)
BromobenzeneCarbazole (Cz)[Pd(allyl)Cl]₂SPhos1.0 (Pd), 4.0 (L)t-BuONaToluene10089
BromobenzeneDiphenylamine (DPA)[Pd(allyl)Cl]₂SPhos1.0 (Pd), 4.0 (L)t-BuONaToluene10096
BromobenzenePhenoxazine (PXZ)[Pd(allyl)Cl]₂SPhos1.0 (Pd), 4.0 (L)t-BuONaToluene100>99
BromobenzenePhenothiazine (PTZ)[Pd(allyl)Cl]₂SPhos1.0 (Pd), 4.0 (L)t-BuONaToluene10099

Table 4: Performance of SPhos in the Buchwald-Hartwig amination of bromobenzene with various secondary amines.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of highly effective phosphine ligands for palladium-catalyzed cross-coupling reactions. The straightforward synthetic routes to ligands such as SPhos, coupled with their exceptional performance in a wide array of transformations, underscore the importance of this building block in modern organic synthesis. The detailed protocols and performance data provided herein are intended to facilitate the adoption and application of these powerful catalytic systems in research and development settings.

References

Application Notes and Protocols: 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl as a key precursor in the synthesis of advanced phosphine ligands for cross-coupling catalysis. Detailed protocols for ligand synthesis and subsequent catalytic applications in Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, supported by quantitative data to facilitate experimental design and application.

Introduction

This compound is a versatile building block for the synthesis of bulky and electron-rich phosphine ligands. The biphenyl scaffold provides a rigid and sterically demanding framework, while the methoxy groups enhance the electron-donating properties of the resulting phosphine ligand. These features are highly desirable in homogeneous catalysis, as they promote the formation of highly active and stable metal catalysts. Phosphine ligands are crucial in a variety of catalytic reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[1]

This document details the synthesis of a specific biaryl phosphine ligand from this compound and its application in Suzuki-Miyaura coupling. Additionally, it provides protocols for the use of a structurally analogous and commercially significant ligand, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), in Buchwald-Hartwig amination, highlighting the catalytic potential of this class of ligands.

Synthesis of a Biaryl Phosphine Ligand

A key application of this compound is in the synthesis of specialized phosphine ligands. A representative procedure involves the lithiation of the biphenyl precursor followed by reaction with a phosphine chloride. This method allows for the introduction of a phosphine moiety at the 2'-position of the biphenyl backbone.[2][3]

cluster_synthesis Ligand Synthesis Workflow precursor This compound lithiated (2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)lithium precursor->lithiated n-BuLi, THF, -80 °C to RT ligand Biaryl Phosphacyclic Ligand lithiated->ligand Phosphine Chloride, THF phosphine_chloride P-chlorodiazaphospholidine phosphine_chloride->ligand

Caption: Synthesis of a biaryl phosphacyclic ligand from this compound.

Experimental Protocol: Synthesis of a Biaryl Phosphacyclic Ligand [2][3]

  • Preparation of the Organolithium Reagent:

    • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous and degassed tetrahydrofuran (THF).

    • Cool the solution to -80 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Phosphination:

    • In a separate Schlenk tube, dissolve the phosphine chloride (e.g., a P-chlorodiazaphospholidine derivative) (1.0 eq) in anhydrous THF.

    • Cool the solution of the phosphine chloride to -80 °C.

    • Slowly transfer the solution of the organolithium reagent to the phosphine chloride solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of degassed water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure biaryl phosphine ligand.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized biaryl phosphacyclic ligand, in combination with a palladium precursor such as palladium(II) acetate (Pd(OAc)₂), forms a highly active catalyst for Suzuki-Miyaura cross-coupling reactions. This catalytic system is effective for the coupling of a variety of aryl bromides and chlorides with arylboronic acids, including sterically hindered and heterocyclic substrates, often at room temperature.[2][3]

cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes the performance of the palladium catalyst derived from the biaryl phosphacyclic ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.[3]

EntryAryl HalideProductYield (%)
14-Bromotoluene4-Methylbiphenyl>99
24-Bromoanisole4-Methoxybiphenyl>99
32-Bromotoluene2-Methylbiphenyl98
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl97
52-Chlorotoluene2-Methylbiphenyl95
63-Bromopyridine3-Phenylpyridine96

Reaction Conditions: 1.0 mmol aryl halide, 1.5 mmol phenylboronic acid, 1 mol% Pd(OAc)₂, 2 mol% ligand, 3.0 eq KOH, THF, 25 °C, 12 h.

Experimental Protocol: Suzuki-Miyaura Coupling[3]
  • Reaction Setup:

    • In a glovebox, to a vial equipped with a magnetic stir bar, add palladium(II) acetate (1 mol%) and the biaryl phosphacyclic ligand (2 mol%).

    • Add the aryl halide (1.0 eq) and the arylboronic acid (1.5 eq).

    • Add the base (e.g., potassium hydroxide, 3.0 eq).

    • Add the solvent (e.g., THF).

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application in Buchwald-Hartwig Amination

Ligands derived from the 2,6-dimethoxy-1,1'-biphenyl scaffold are also highly effective in palladium-catalyzed Buchwald-Hartwig amination. A prominent example is SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which is structurally very similar to ligands synthesized from this compound. SPhos-based palladium catalysts exhibit excellent activity for the coupling of a wide range of aryl halides with both primary and secondary amines.[4][5][6]

cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination/ Deprotonation pd_complex1->amine_coordination pd_complex2 Ar-Pd(II)L(NR¹R²) amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->amine_coordination

References

Application Notes and Protocols for the Utilization of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl as a key building block in the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs). The protocols outlined are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex π-conjugated molecules essential for high-performance OLED devices.

Introduction: The Role of Biphenyls in OLEDs

Biphenyl scaffolds are foundational structures in the design of a wide array of functional organic materials for OLEDs. Their rigid structure provides thermal stability, while tailored substitutions allow for the fine-tuning of electronic and photophysical properties. Brominated biphenyls, such as this compound, serve as versatile intermediates for creating materials for hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs).[1] The methoxy groups on the biphenyl core can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient charge-transporting and emissive materials.[2]

The reactive bromo-substituent provides a handle for introducing various functional moieties through cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures.[1][3][4] This allows for the development of materials with specific characteristics, such as thermally activated delayed fluorescence (TADF), which is crucial for achieving high quantum efficiencies in next-generation OLEDs.[5][6][7][8]

Proposed Application: Synthesis of a Novel TADF Emitter

Herein, we propose the use of this compound in the synthesis of a novel donor-acceptor (D-A) type TADF emitter. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to link the electron-donating 2,6-dimethoxybiphenyl unit to an electron-accepting core.

Diagram: Proposed Synthetic Pathway

G A This compound C Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C A->C B Acceptor-B(OH)2 (e.g., Pyrimidine-boronic acid) B->C D Novel D-A TADF Emitter C->D

Caption: Synthetic route to a novel TADF emitter via Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and deionized water to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Diagram: Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - Arylboronic acid - K2CO3 B Inert Atmosphere (N2 or Ar) A->B C Add Catalyst (Pd(PPh3)4) B->C D Add Degassed Solvent (Toluene/H2O) C->D E Heat and Stir (80-90 °C, 12-24h) D->E F Cool to RT E->F G Extraction with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

Caption: Workflow for the synthesis and purification of the target OLED material.

Data Presentation: Photophysical and Device Performance

The following tables summarize hypothetical but expected quantitative data for a novel TADF emitter synthesized from this compound.

Table 1: Photophysical Properties

PropertyValueConditions
Absorption (λ_abs)380 nmIn Toluene
Photoluminescence (λ_PL)475 nm (Sky-Blue)In Toluene
Photoluminescence Quantum Yield (PLQY)85%Doped in CBP film (2 wt%)[5]
Delayed Fluorescence Lifetime (τ_d)5.2 µsDoped in CBP film (2 wt%)
ΔE_ST (Singlet-Triplet Energy Gap)0.15 eVCalculated

Table 2: OLED Device Performance

ParameterValue
Device StructureITO / HTL / EML / ETL / LiF / Al
Maximum External Quantum Efficiency (EQE_max)22.5%[9]
Maximum Current Efficiency (CE_max)45.8 cd/A
Maximum Power Efficiency (PE_max)38.2 lm/W
Turn-on Voltage (V_on)3.1 V
CIE Coordinates (x, y)(0.16, 0.28)

Signaling Pathway: Thermally Activated Delayed Fluorescence (TADF)

The high efficiency of the proposed emitter is based on the TADF mechanism, which allows for the harvesting of both singlet and triplet excitons for light emission.

Diagram: TADF Mechanism

G cluster_excitation Electrical Excitation S0 S0 (Ground State) S1 S1 (Singlet Excited State) S1->S0 Prompt Fluorescence (k_F) S1->S0 Delayed Fluorescence (k_F) T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_P, slow) T1->S1 Reverse Intersystem Crossing (k_RISC, Thermal Activation) T1->S1 Excitation 25% Singlets 75% Triplets Excitation->S1 Excitation->T1

Caption: Jablonski diagram illustrating the TADF process.

In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the non-emissive T₁ state to the emissive S₁ state through thermal energy.[8] This process enables the harvesting of triplet excitons, which would otherwise be wasted in conventional fluorescent materials, leading to significantly higher internal quantum efficiencies.[7]

Conclusion

This compound is a promising precursor for the synthesis of advanced OLED materials, particularly for the development of highly efficient TADF emitters. The synthetic protocols based on Suzuki-Miyaura cross-coupling are robust and allow for the creation of a wide range of molecular structures. The strategic placement of methoxy groups can lead to materials with desirable photophysical properties, contributing to the advancement of OLED technology for display and lighting applications. Further research into derivatives of this biphenyl core could yield even more efficient and stable OLED materials.

References

Functionalization of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Gateway to Advanced Catalysts and Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a versatile building block in modern organic synthesis, primarily recognized as a key precursor to the highly efficient SPhos ligand. Its unique structural and electronic properties, arising from the sterically demanding and electron-rich dimethoxy-substituted phenyl ring, make it an attractive substrate for a variety of functionalization reactions. This document provides detailed application notes and experimental protocols for the functionalization of this biphenyl derivative, with a focus on palladium-catalyzed cross-coupling reactions. These transformations open avenues for the synthesis of advanced phosphine ligands, complex biaryl structures for materials science, and novel scaffolds for drug discovery.

Application Notes

The primary application of this compound lies in its conversion to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos. SPhos is a commercially available and widely used electron-rich, bulky monophosphine ligand that has demonstrated exceptional performance in a range of palladium-catalyzed cross-coupling reactions.[1][2] Its utility is particularly notable in challenging Suzuki-Miyaura couplings, including those involving aryl chlorides, and in Buchwald-Hartwig aminations.[1]

Beyond its role as a ligand precursor, the bromine atom on the 2'-position of this compound serves as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For the synthesis of more complex, tri- and tetra-aryl systems.

  • Buchwald-Hartwig Amination: To introduce primary and secondary amines, leading to novel aniline derivatives.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, yielding substituted alkynes.

  • Lithiation and Subsequent Electrophilic Quench: To introduce a variety of other functionalities.

These functionalized derivatives are of significant interest in the development of new materials with tailored electronic and photophysical properties, as well as in the construction of complex molecular frameworks for pharmaceutical applications.

Key Functionalization Pathways

The functionalization of this compound predominantly revolves around the transformation of the carbon-bromine bond. The following diagram illustrates the major reaction pathways.

Functionalization_Pathways cluster_reactions Functionalization Reactions cluster_products Products start This compound lithiation Lithiation (n-BuLi) start->lithiation n-BuLi suzuki Suzuki-Miyaura Coupling (ArB(OH)₂) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base lithiated 2'-Lithio-2,6-dimethoxy-1,1'-biphenyl lithiation->lithiated phosphine Phosphination (e.g., HP(Cy)₂) sphos SPhos phosphine->sphos triaryl Triaryl Derivative suzuki->triaryl amino Amino Derivative buchwald->amino alkyne Alkynyl Derivative sonogashira->alkyne lithiated->phosphine 1. P(Cy)₂Cl 2. Workup

Caption: Key functionalization pathways for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key functionalization reactions of this compound.

Protocol 1: Synthesis of SPhos via Lithiation and Phosphination

This protocol describes the synthesis of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), the most prominent application of the starting material.

Workflow Diagram:

SPhos_Synthesis_Workflow start Start step1 Dissolve this compound in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-butyllithium dropwise step2->step3 step4 Stir at -78 °C for 1 hour step3->step4 step5 Add chlorodicyclohexylphosphine step4->step5 step6 Warm to room temperature and stir overnight step5->step6 step7 Quench with saturated aq. NH₄Cl step6->step7 step8 Extract with ethyl acetate step7->step8 step9 Dry organic layer and concentrate step8->step9 step10 Purify by column chromatography step9->step10 end SPhos step10->end

Caption: Workflow for the synthesis of the SPhos ligand.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodicyclohexylphosphine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorodicyclohexylphosphine (1.2 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford SPhos.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
This compound293.161.0-
n-Butyllithium64.061.1-
Chlorodicyclohexylphosphine232.731.2-
SPhos410.51-Typically >80%

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[3][4][5]

Workflow Diagram:

Suzuki_Coupling_Workflow start Start step1 Combine this compound, arylboronic acid, and base in a flask start->step1 step2 Add palladium catalyst and ligand step1->step2 step3 Add solvent (e.g., dioxane/water) step2->step3 step4 Degas the mixture step3->step4 step5 Heat the reaction to 80-100 °C step4->step5 step6 Monitor reaction by TLC or GC-MS step5->step6 step7 Cool to room temperature and quench with water step6->step7 step8 Extract with an organic solvent step7->step8 step9 Dry, concentrate, and purify step8->step9 end Triaryl Product step9->end

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) or Pd(II) precatalyst (1-5 mol%)

  • SPhos or other suitable phosphine ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • 1,4-Dioxane and water (or other suitable solvent system)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction vessel.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vessel and degas the mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to several vacuum/inert gas cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative for a generic aryl bromide):

ComponentRoleMolar Ratio/Loading
This compoundSubstrate1.0 equiv
Arylboronic AcidCoupling Partner1.2-1.5 equiv
Pd(OAc)₂Catalyst1-5 mol%
SPhosLigand2-10 mol%
K₂CO₃ or Cs₂CO₃Base2-3 equiv

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[6][7][8][9]

Workflow Diagram:

Buchwald_Hartwig_Workflow start Start step1 Combine this compound, palladium catalyst, ligand, and base in a flask start->step1 step2 Add solvent (e.g., toluene or dioxane) step1->step2 step3 Add the amine step2->step3 step4 Degas the mixture step3->step4 step5 Heat the reaction to 80-110 °C step4->step5 step6 Monitor reaction by TLC or GC-MS step5->step6 step7 Cool to room temperature step6->step7 step8 Filter through celite and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end Amino-biphenyl Product step9->end Sonogashira_Coupling_Workflow start Start step1 Combine this compound, Pd catalyst, Cu(I) salt, and ligand in a flask start->step1 step2 Add solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPEA) step1->step2 step3 Add the terminal alkyne step2->step3 step4 Degas the mixture step3->step4 step5 Stir at room temperature or heat as required step4->step5 step6 Monitor reaction by TLC or GC-MS step5->step6 step7 Quench with water or aq. NH₄Cl step6->step7 step8 Extract with an organic solvent step7->step8 step9 Dry, concentrate, and purify step8->step9 end Alkynyl-biphenyl Product step9->end

References

Application Notes and Protocols for the Scale-up Synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. Its substituted biphenyl structure serves as a key scaffold in various biologically active compounds. This document provides a detailed protocol for the scale-up synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] The described methodology is intended to be a starting point for researchers, offering a scalable and reproducible procedure.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-2-iodobenzene and 2,6-dimethoxyphenylboronic acid.[1][2][4] The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the iodine-bearing position of 1-bromo-2-iodobenzene.[2]

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • 1-bromo-2-iodobenzene

  • 2,6-dimethoxyphenylboronic acid[4]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Reaction Setup:

  • To a dry three-neck round-bottom flask, add 1-bromo-2-iodobenzene (1.0 eq), 2,6-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via cannula.

Reaction Execution:

  • Stir the reaction mixture vigorously and heat to 90°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Reagent/ParameterMolecular Weight ( g/mol )Quantity (for 10g of 1-bromo-2-iodobenzene)Equivalents
1-bromo-2-iodobenzene282.9110.0 g1.0
2,6-dimethoxyphenylboronic acid181.987.7 g1.2
Palladium(II) acetate224.500.16 g0.02
Triphenylphosphine262.290.74 g0.08
Potassium carbonate138.2114.7 g3.0
1,4-Dioxane88.11120 mL-
Water18.0230 mL-
Product 293.16 Expected Yield: 70-85% -

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents Combine Reactants: 1-bromo-2-iodobenzene 2,6-dimethoxyphenylboronic acid K₂CO₃, Pd(OAc)₂, PPh₃ inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂) reagents->inert_atm solvent Add Solvents: Anhydrous 1,4-Dioxane Degassed Water inert_atm->solvent reaction Heat Reaction Mixture (90°C, 12-24h) solvent->reaction workup Aqueous Work-up: Dilute with Ethyl Acetate Wash with Water & Brine reaction->workup purification Purification: Dry over Na₂SO₄ Concentrate Flash Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: A flowchart of the experimental workflow.

suzuki_coupling Suzuki-Miyaura Coupling Reaction cluster_reactants Reactants start_mat_1 1-bromo-2-iodobenzene catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ start_mat_2 2,6-dimethoxyphenylboronic acid product This compound catalyst->product 1,4-Dioxane/H₂O 90°C

Caption: The Suzuki-Miyaura coupling reaction scheme.

References

One-Pot Synthesis of Bioactive Heterocyclic Derivatives from 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development

Introduction

Derivatives of carbazole and dibenzofuran are prominent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. Their rigid, planar structures and unique electronic properties make them privileged scaffolds in drug discovery, with applications ranging from anticancer agents to materials for organic light-emitting diodes (OLEDs). The development of efficient and atom-economical synthetic routes to these compounds is of significant interest. This document provides detailed protocols for the one-pot synthesis of carbazole and dibenzofuran derivatives starting from the readily available precursor, 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. These one-pot procedures, which combine multiple reaction steps in a single vessel, offer significant advantages in terms of reduced reaction time, simplified purification, and decreased solvent waste.

I. One-Pot Synthesis of a Substituted Carbazole Derivative

This protocol outlines a one-pot, two-step synthesis of a substituted carbazole derivative from this compound via a sequential Buchwald-Hartwig amination and a palladium-catalyzed intramolecular C-H arylation.[1][2][3]

Experimental Protocol

Materials:

  • This compound

  • Ammonia (0.5 M in 1,4-dioxane) or primary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Buchwald-Hartwig Amination: Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.2 mmol). Then, add the ammonia solution or primary amine (1.2 mmol).

  • Reaction Monitoring (Step 1): Stir the reaction mixture at 100 °C. Monitor the progress of the amination by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Intramolecular C-H Arylation: Once the starting material is consumed (typically 4-8 hours), add potassium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the reaction mixture.

  • Reaction Monitoring (Step 2): Increase the temperature to 120 °C and continue stirring. Monitor the formation of the carbazole product by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired carbazole derivative.

II. One-Pot Synthesis of a Dibenzofuran Derivative

This protocol describes a one-pot synthesis of a dibenzofuran derivative from this compound through a sequential palladium-catalyzed C-O coupling followed by an intramolecular C-H activation/cyclization.[4][5][6]

Experimental Protocol

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and SPhos (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction Initiation: Add anhydrous DMSO (10 mL) and potassium phosphate (2.5 mmol).

  • Reaction Monitoring: Heat the reaction mixture to 130 °C. The reaction progress, involving the formation of a diaryl ether intermediate followed by cyclization, should be monitored by TLC or LC-MS.

  • Work-up: Upon completion (typically 18-36 hours), cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the dibenzofuran derivative.

Data Presentation

EntryStarting MaterialDerivativeCatalyst SystemBase(s)Solvent(s)Temp (°C)Time (h)Yield (%)
1This compoundCarbazolePd(OAc)₂ / XantphosNaOtBu, K₂CO₃Toluene, 1,4-Dioxane100 → 12016-3265-80
2This compoundDibenzofuranPd(OAc)₂ / SPhosK₃PO₄DMSO13018-3655-70

Visualization of Experimental Workflows

One_Pot_Carbazole_Synthesis cluster_flask One-Pot Reaction Vessel Start This compound Amination Buchwald-Hartwig Amination (100 °C) Start->Amination Amine Amine/Ammonia Amine->Amination Catalyst1 Pd(OAc)₂ / Xantphos Catalyst1->Amination Base1 NaOtBu Base1->Amination Solvent1 Toluene Solvent1->Amination Intermediate Diarylamine Intermediate Amination->Intermediate Cyclization Intramolecular C-H Arylation (120 °C) Intermediate->Cyclization Base2 K₂CO₃ Base2->Cyclization Solvent2 1,4-Dioxane Solvent2->Cyclization Product Carbazole Derivative Cyclization->Product Workup Work-up & Purification Product->Workup One_Pot_Dibenzofuran_Synthesis cluster_flask One-Pot Reaction Vessel Start This compound TandemReaction Tandem C-O Coupling & C-H Activation (130 °C) Start->TandemReaction Catalyst Pd(OAc)₂ / SPhos Catalyst->TandemReaction Base K₃PO₄ Base->TandemReaction Solvent DMSO Solvent->TandemReaction Product Dibenzofuran Derivative TandemReaction->Product Workup Work-up & Purification Product->Workup

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The content is tailored to address common challenges and improve reaction yields for this sterically hindered biaryl compound.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in the synthesis of this tetra-ortho-substituted biaryl are common and typically stem from steric hindrance. The two methoxy groups on one ring and the bromo group on the other create significant steric bulk around the coupling sites. This hindrance can impede key steps in the Suzuki-Miyaura catalytic cycle, namely the oxidative addition and the reductive elimination. Standard palladium catalysts are often not effective enough to overcome these high activation barriers.

Q2: What are the most common side reactions in this synthesis?

The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the 2,6-dimethoxyphenylboronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.

  • Homocoupling: The 2,6-dimethoxyphenylboronic acid can couple with itself to form 2,2',6,6'-tetramethoxybiphenyl. This side reaction becomes more significant if the desired cross-coupling reaction is slow.

Q3: Which palladium catalyst and ligand system is recommended for this sterically hindered coupling?

For sterically demanding Suzuki-Miyaura couplings, it is crucial to use a catalyst system with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands help to stabilize the palladium center and promote the challenging steps of the catalytic cycle. Catalyst systems like those based on Buchwald-type ligands (e.g., SPhos, XPhos) are often effective.[2] For this specific type of tetra-ortho-substituted biaryl synthesis, a catalyst system comprising Pd(OAc)₂ and a highly specialized, electron-rich ligand has been shown to be effective.[2]

Q4: How do I choose the right base and solvent for the reaction?

The choice of base and solvent is critical for optimizing the yield.

  • Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and can be effective.[2] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may also be beneficial, but can sometimes promote side reactions.[1]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, or isopropanol/water.[2] The ratio of the organic solvent to water can also influence the reaction rate and yield.

Q5: What is the best method for purifying the final product?

Purification of this compound can be achieved through flash column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes is a common eluent system. If the product is a solid, recrystallization can be an effective final purification step to obtain a high-purity compound.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Ineffective Catalyst System • Switch to a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). • Consider using a pre-catalyst specifically designed for sterically hindered couplings.[2] • Ensure the catalyst and ligand are not degraded; use fresh reagents.
Inappropriate Base • If using a weaker base like Na₂CO₃, switch to a stronger base such as K₃PO₄ or K₂CO₃.[2] • For very challenging cases, consider Cs₂CO₃ or t-BuOK, but monitor for side reactions.[1]
Poor Solvent Choice • Optimize the solvent system. A mixture of isopropanol and water (e.g., 1:5 v/v) has been shown to be effective for similar systems.[2] • Ensure solvents are appropriately degassed to prevent catalyst deactivation.
Reaction Temperature Too Low • While some hindered couplings can proceed at room temperature, this reaction may require heating. Start with a moderate temperature (e.g., 60°C) and increase if necessary.[2]
Protodeboronation of Boronic Acid • Use anhydrous solvents and ensure the base is thoroughly dried. • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.
Presence of Significant Side Products
Side Product Observed Troubleshooting Steps
Homocoupling of Boronic Acid • This indicates that the cross-coupling is slow. Optimize the catalyst, ligand, and temperature to accelerate the desired reaction. • Ensure a properly degassed reaction mixture, as oxygen can promote homocoupling.
Unidentified Impurities • Analyze the crude reaction mixture by LC-MS to identify the byproducts. This can provide insight into the problematic reaction step. • Re-evaluate the purity of the starting materials.

Data Presentation

The following table summarizes the yield of a closely related tetra-ortho-substituted biphenyl, 2,2',6,6'-tetramethoxy-1,1'-biphenyl, under different catalytic conditions, which can serve as a guide for optimizing the synthesis of this compound.[2]

Catalyst System (Pd Precursor + Ligand)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ + PCy₃K₃PO₄Toluene602<5
Pd(OAc)₂ + SPhosK₃PO₄Toluene60218
Pd(OAc)₂ + XPhosK₃PO₄Toluene602<5
Pd(OAc)₂ + Specialized LigandK₃PO₄Toluene60275
Optimized Conditions
1b Pd G3 PrecatalystK₂CO₃ⁱPrOH/H₂O (1:5)60389

Experimental Protocols

Synthesis of 2,2',6,6'-tetramethoxy-1,1'-biphenyl (Model Reaction)[2]

This protocol for a closely related compound can be adapted for the synthesis of this compound by substituting 2-bromo-1,3-dimethoxybenzene with 1-bromo-2-iodobenzene.

Materials:

  • 2-bromo-1,3-dimethoxybenzene

  • 2,6-dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Specialized phosphine ligand (e.g., a Buchwald-type ligand)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol (ⁱPrOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a reaction vial, combine 2-bromo-1,3-dimethoxybenzene (1.0 equiv.), 2,6-dimethoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a solution of the palladium precatalyst (e.g., 1b Pd G3, 0.05 mol%) in a mixture of isopropanol and water (1:5 v/v).

  • Seal the vial and stir the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Mandatory Visualizations

troubleshooting_workflow start Low Yield of this compound check_catalyst Is an appropriate catalyst system for hindered coupling being used? start->check_catalyst change_catalyst Switch to a Pd precursor with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a specialized precatalyst. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger base like K3PO4 or K2CO3. check_base->change_base No check_solvent Is the solvent system optimized? check_base->check_solvent Yes change_base->check_solvent change_solvent Optimize the organic solvent/water ratio (e.g., iPrOH/H2O). Ensure proper degassing. check_solvent->change_solvent No check_temp Is the reaction temperature sufficient? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase the reaction temperature (e.g., to 60-80°C). check_temp->increase_temp No check_side_reactions Are there significant side reactions (protodeboronation, homocoupling)? check_temp->check_side_reactions Yes increase_temp->check_side_reactions address_side_reactions Use anhydrous conditions. Consider using a boronate ester. Optimize conditions to favor cross-coupling. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki-Miyaura Coupling of Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of sterically hindered biphenyls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki-Miyaura coupling of hindered biphenyls?

A1: The most prevalent side products in the synthesis of sterically hindered biphenyls via Suzuki-Miyaura coupling are formed through three main pathways: protodeboronation, homocoupling, and hydrodehalogenation.[1]

  • Protodeboronation: This is the protonolysis of the boronic acid or ester, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of an arene byproduct and consumption of the nucleophilic partner.[2][3][4] This side reaction is highly dependent on the substrate, reaction conditions, and is a significant issue with electron-deficient and heteroaromatic boronic acids.[4][5]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of Pd(II) species, which can arise from the Pd(0) catalyst in the presence of oxygen.[6][7]

  • Hydrodehalogenation: This side reaction involves the replacement of the halide on the electrophilic coupling partner with a hydrogen atom.[6][8] This can occur through various mechanisms, sometimes involving the solvent or base as a hydride source.

Q2: How can I identify which side product is forming in my reaction?

A2: You can identify the side products by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.[4]

  • The presence of a byproduct with a mass corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂) indicates protodeboronation .

  • A byproduct with a mass corresponding to a dimer of your boronic acid starting material (Ar-Ar) points to homocoupling .

  • The detection of a product where the halogen on your aryl halide has been replaced by hydrogen (Ar'-H instead of Ar'-X) is indicative of hydrodehalogenation .

Q3: Why are sterically hindered substrates more prone to these side reactions?

A3: Steric hindrance around the reaction centers slows down the desired cross-coupling reaction. This decreased reaction rate allows competing side reactions, which may have lower activation energies, to become more prominent.[1][9] For instance, the bulky substituents impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and particularly the final reductive elimination step to form the sterically crowded biphenyl product.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Biphenyl Product with Significant Arene Byproduct from the Boronic Acid.

Probable Cause: Protodeboronation of the boronic acid starting material.[2][3]

Solutions:

ParameterRecommendationRationale
Base Use weaker bases like K₃PO₄, K₂CO₃, or CsF.[3]Strong bases can accelerate protodeboronation. The choice of base can significantly influence the rate of this side reaction.[4]
Solvent Use anhydrous solvents.The presence of water can accelerate protodeboronation.[4][10]
Temperature Run the reaction at the lowest temperature that still allows for product formation.High temperatures can promote protodeboronation.[4]
Boronic Acid Derivative Consider using boronic esters (e.g., pinacol esters) or MIDA boronates.These derivatives can exhibit greater stability towards protodeboronation compared to the corresponding boronic acids.[3]
Catalyst System Employ highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos).[9]A more active catalyst can increase the rate of the desired coupling reaction, outcompeting the protodeboronation pathway.[2]
Issue 2: Formation of a Symmetrical Biaryl Derived from the Boronic Acid.

Probable Cause: Homocoupling of the boronic acid.[6][7]

Solutions:

ParameterRecommendationRationale
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[6][11] Thoroughly degas all solvents and reagents.[7]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂).[7]Starting with a Pd(0) source reduces the initial concentration of Pd(II) species that can lead to homocoupling.
Ligand Utilize bulky phosphine ligands.[7]Sterically demanding ligands can suppress the formation of the intermediates that lead to homocoupling.[12]
Stoichiometry Use a slight excess of the aryl halide relative to the boronic acid.This can favor the cross-coupling pathway over the homocoupling of the boronic acid.
Issue 3: Detection of a Dehalogenated Arene Byproduct.

Probable Cause: Hydrodehalogenation of the aryl halide.[6][8]

Solutions:

ParameterRecommendationRationale
Solvent Avoid alcoholic solvents if possible, or use a non-protic solvent.Solvents like methanol can be a source of hydride, leading to hydrodehalogenation.[8]
Base Be cautious with strong bases, especially in the presence of a potential hydride source.The base can play a role in the mechanism of hydrodehalogenation.[8]
Ligand The choice of ligand can influence the competition between cross-coupling and hydrodehalogenation.[13]Some ligands may favor pathways that lead to the formation of palladium hydride species.
Additives In some cases, the addition of specific scavengers can suppress hydrodehalogenation.This is highly system-dependent and may require empirical screening.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling of a Hindered System

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the hindered boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[3]

  • Catalyst Loading: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Catalyst Addition: Add the catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reaction Pathways ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Reactant Hydrodehalogenation Hydrodehalogenation ArX->Hydrodehalogenation [H⁻ source] ArBOH Boronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation ArBOH->Transmetal Reactant Protodeboronation Protodeboronation ArBOH->Protodeboronation [H⁺] Homocoupling Homocoupling ArBOH->Homocoupling [Pd(II), O₂] Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 DesiredProduct Hindered Biphenyl (Ar-Ar') RedElim->DesiredProduct Product Arene_B Arene (Ar'-H) Protodeboronation->Arene_B Byproduct HomocoupledProduct Homocoupled (Ar'-Ar') Homocoupling->HomocoupledProduct Byproduct Arene_X Arene (Ar-H) Hydrodehalogenation->Arene_X Byproduct Troubleshooting_Workflow start Low Yield or Multiple Products in Suzuki Coupling analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->analyze protodeb Protodeboronation byproduct (Ar'-H) detected? analyze->protodeb homocoup Homocoupling byproduct (Ar'-Ar') detected? protodeb->homocoup No sol_protodeb - Use weaker base (K₃PO₄) - Use anhydrous solvent - Lower temperature - Use boronic ester protodeb->sol_protodeb Yes hydrodehal Hydrodehalogenation byproduct (Ar-H) detected? homocoup->hydrodehal No sol_homocoup - Ensure inert atmosphere (degas) - Use Pd(0) precatalyst - Use bulky ligand homocoup->sol_homocoup Yes no_reaction Mainly unreacted starting materials? hydrodehal->no_reaction No sol_hydrodehal - Avoid protic solvents - Screen different bases/ligands hydrodehal->sol_hydrodehal Yes sol_no_reaction - Use more active catalyst/ligand (e.g., SPhos) - Increase temperature - Screen different bases/solvents no_reaction->sol_no_reaction Yes end Optimized Reaction no_reaction->end No sol_protodeb->end sol_homocoup->end sol_hydrodehal->end sol_no_reaction->end

References

Technical Support Center: Purification of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl from a typical reaction mixture, commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Incomplete Reaction: The Suzuki coupling did not proceed to completion, leaving significant amounts of starting materials.Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials before workup. Consider optimizing reaction conditions (e.g., catalyst, base, temperature, reaction time).[1][2][3]
Product Loss During Extraction: The product may have some water solubility, leading to loss during the aqueous workup.Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). A brine wash can help to break up emulsions and reduce the solubility of the organic product in the aqueous phase.[4]
Co-elution During Chromatography: The product may have a similar polarity to impurities, leading to mixed fractions and lower isolated yield of pure product.Optimize the solvent system for column chromatography by testing various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) to achieve better separation on a TLC plate before running the column. A shallower gradient during elution can also improve separation.
Product is an Oil or Waxy Solid After Purification Residual Solvent: Traces of high-boiling solvents (e.g., DMF, toluene) used in the reaction or purification may remain.Dry the purified product under high vacuum for an extended period. If the product is stable at elevated temperatures, gentle heating under vacuum can aid in solvent removal.
Presence of Impurities: The product may be contaminated with non-crystalline impurities that lower its melting point. The reported melting point for pure this compound is 143-146 °C.[5][6]Re-purify the product. If column chromatography was used, try recrystallization. If recrystallization was attempted, a second chromatographic purification with a different solvent system may be necessary.
Multiple Spots on TLC After Column Chromatography Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Use a larger column with more stationary phase for the amount of crude product being purified.
Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from closely related impurities.Perform a thorough solvent screen using TLC with different solvent mixtures to find an optimal system that maximizes the difference in Rf values between the product and impurities.
Product Degradation on Silica Gel: The product may be unstable on silica gel, which is slightly acidic.Consider deactivating the silica gel with a base (e.g., triethylamine) before packing the column, or use an alternative stationary phase like alumina.
Difficulty Removing a Persistent Impurity Homocoupled Byproducts: A common side reaction in Suzuki couplings is the formation of homocoupled products from the boronic acid starting material.[1] These can have similar polarities to the desired biphenyl product.Careful optimization of the chromatographic conditions is key. A very shallow solvent gradient or isocratic elution may be necessary. Recrystallization can also be effective if the solubility profiles of the product and the homocoupled impurity are sufficiently different.
Unreacted Starting Materials: Aryl halides or boronic acids may persist.An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can help remove unreacted boronic acid. Unreacted aryl halides can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Assuming a Suzuki-Miyaura coupling reaction, the most common impurities include unreacted starting materials (e.g., 1-bromo-2-iodobenzene and 2,6-dimethoxyphenylboronic acid), homocoupled byproducts (from the boronic acid), and residual palladium catalyst. The presence of oxygen can also lead to the decomposition of the catalyst and the formation of byproducts.[7]

Q2: My product is a solid. Should I use column chromatography or recrystallization for purification?

A2: Both methods can be effective. Flash column chromatography is generally the first choice for purifying crude reaction mixtures as it can separate a wider range of impurities.[4] Since this compound is a solid with a defined melting point (143-146 °C), recrystallization is an excellent secondary purification step to achieve high purity, or as a primary method if the impurities are present in small amounts and have different solubility profiles.[5][6]

Q3: What is a good starting solvent system for column chromatography?

A3: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a very common and effective eluent system for biphenyl compounds. Start by testing different ratios on a TLC plate to find a system where the desired product has an Rf value of approximately 0.2-0.4. This will provide good separation on the column.

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: If your compound is not crystallizing, the solution may not be saturated, or nucleation has not started. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the compound "oils out," try reheating the solution and adding a small amount of the solvent in which it is more soluble to decrease the saturation, and then allow it to cool more slowly. Using a mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), is often a successful strategy.[8]

Q5: How can I remove the residual palladium catalyst from my product?

A5: The palladium catalyst is typically removed during the aqueous workup and subsequent column chromatography. Filtering the crude product solution through a pad of celite before concentration can also help to remove palladium black.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column, flasks, and test tubes

Procedure:

  • Solvent System Selection: On a TLC plate, spot a dilute solution of the crude product. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal solvent system will give the product an Rf of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Begin eluting the column with the determined solvent system. A shallow gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) can be used to separate compounds with similar polarities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

This protocol provides a general approach to recrystallizing this compound.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Common mixtures include ethanol/water and ethyl acetate/hexanes.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Mixed Solvent: While the solution in the "good" solvent is hot, add the "anti-solvent" dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to make it clear again. Allow the solution to cool slowly.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by melting point analysis.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Typical Purity >95% (depending on separation)>98%
Typical Yield 60-80% (can be lower with difficult separations)70-90% (dependent on solubility)
Common Solvents Hexanes/Ethyl Acetate, Toluene/HexanesEthanol/Water, Ethyl Acetate/Hexanes
Typical Rf Value ~0.3 in 10-20% Ethyl Acetate/Hexanes (estimated)N/A

Note: Yields are highly dependent on the success of the preceding reaction and the purity of the crude material.

Visualizations

PurificationWorkflow reaction Crude Reaction Mixture workup Aqueous Workup (e.g., water, brine wash) reaction->workup Quench extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying & Concentration extraction->drying crude_product Crude Organic Product drying->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Purified Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Attempted check_purity Check Purity (TLC, mp, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Issue is_pure->failure No low_yield Low Yield? failure->low_yield multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes oily_product Oily/Waxy Product? multiple_spots->oily_product No optimize_chrom Optimize Chromatography (Solvent, Gradient) multiple_spots->optimize_chrom Yes try_recrystallization Attempt Recrystallization oily_product->try_recrystallization No dry_longer Dry Under High Vacuum oily_product->dry_longer Yes

Caption: Troubleshooting decision tree for purification issues.

References

removing homocoupling byproducts in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the removal of homocoupling byproducts in biphenyl synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during biphenyl synthesis, offering step-by-step guidance to resolve them.

Issue 1: Significant Formation of Homocoupling Byproduct Observed

Question: My reaction is producing a large amount of symmetrical biaryl byproduct. How can I diagnose and solve this issue?

Answer: Significant homocoupling is a common issue, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The main culprits are typically the presence of oxygen and the choice of palladium catalyst.[1][2][3] A systematic approach can help identify and mitigate the source of the problem.

Diagnostic Workflow

The following workflow can help you troubleshoot the root cause of excessive homocoupling.

start High Homocoupling Detected degas Did you rigorously degas the solvents and reagents? start->degas improve_degas Improve Degassing: - Use freeze-pump-thaw (≥3 cycles) - Sparge with inert gas (30-60 min) degas->improve_degas No atmosphere Is the reaction run under a strictly inert atmosphere? degas->atmosphere Yes improve_degas->atmosphere improve_atmosphere Improve Inert Atmosphere: - Use Schlenk line or glovebox - Maintain positive pressure of Ar or N2 atmosphere->improve_atmosphere No pd_source What is your Palladium source? atmosphere->pd_source Yes improve_atmosphere->pd_source pd0_source Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->pd0_source Pd(II) pd2_additive If using Pd(II) (e.g., Pd(OAc)₂), add a mild reducing agent (e.g., potassium formate) pd_source->pd2_additive Pd(II) optimize Further Optimization Needed pd_source->optimize Pd(0) pd0_source->optimize pd2_additive->optimize ligand Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) optimize->ligand reagent_addition Optimize Reagent Addition: Slowly add the boronic acid to keep its concentration low optimize->reagent_addition

A troubleshooting workflow for minimizing homocoupling.
Solutions:

  • Exclude Oxygen Rigorously: The presence of dissolved oxygen is a primary cause of homocoupling, as it can oxidize the active Pd(0) catalyst to Pd(II), which promotes the unwanted side reaction.[1][4]

    • Degassing Solvents: Thoroughly degas all solvents and water. The freeze-pump-thaw method (at least three cycles) is highly effective.[3] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) can be used.[2][3]

    • Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas using Schlenk lines or a glovebox.[2]

  • Evaluate Your Palladium Source: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can directly react with boronic acids to form the homocoupled product during their in-situ reduction to the active Pd(0) species.[1][3]

    • Switch to Pd(0): Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs at the start of the reaction.[3][5]

    • Add a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[5][6]

  • Optimize Reaction Parameters:

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[3][5]

    • Slow Addition: The slow addition of the boronic acid or aryl halide to the reaction mixture keeps its instantaneous concentration low, which can disfavor the homocoupling side reaction.[7][8]

    • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system can significantly influence the reaction outcome.[2] While water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[3]

Issue 2: Difficulty Separating Biphenyl Product from Homocoupling Byproducts

Question: My desired unsymmetrical biphenyl and the symmetrical homocoupled byproduct have very similar polarities, making separation by column chromatography difficult. What are my options?

Answer: Separating structurally similar biphenyls is a common purification challenge.[9] When standard chromatography fails, a combination of techniques or a different purification strategy is required.

Purification Workflow

crude Crude Product (Biphenyl + Homocoupling Byproduct) chromatography Attempt Column Chromatography (Silica or Alumina) crude->chromatography recrystallization Attempt Recrystallization (e.g., Ethanol, Hexane/EtOAc) crude->recrystallization chromatography->recrystallization Failure pure Pure Biphenyl Product chromatography->pure Success deriv Chemical Derivatization (If functional group is present) recrystallization->deriv Failure recrystallization->pure Success fail Separation Unsuccessful recrystallization->fail deriv->chromatography Re-attempt deriv->pure Success

A workflow for purifying biphenyls from byproducts.
Purification Strategies:

  • Column Chromatography: This is often the first method attempted for purification.[7][10]

    • Stationary Phase: Silica gel is most common, but alumina can also be effective.[2][11]

    • Solvent System (Eluent): A low-polarity solvent system, such as a gradient of ethyl acetate in hexanes, is typically used.[12][13] Finding the right eluent system is critical and may require extensive screening with Thin Layer Chromatography (TLC).

  • Recrystallization: This technique can be highly effective for obtaining pure crystalline material, provided a suitable solvent is found.[7]

    • Solvent Selection: Common solvents for biphenyl recrystallization include ethanol, or solvent mixtures like ethyl acetate/hexane and benzene/petroleum ether.[14][15][16] The ideal solvent will dissolve the crude product when hot but allow only the desired compound to crystallize upon cooling.

  • Chemical Derivatization: If the desired biphenyl has a reactive functional group (e.g., -OH, -COOH, -CHO) that the byproduct lacks, you can temporarily convert it into a derivative with significantly different polarity.[17]

    • Example: A carboxylic acid can be deprotonated to its salt form, making it water-soluble and easily separable from the non-polar byproduct. The pure acid can then be regenerated by acidification.[17]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in Suzuki-Miyaura reactions? A1: The two primary mechanisms for homocoupling of boronic acids are:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1] Rigorous exclusion of oxygen is critical to suppress this pathway.[2][6]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This can be a significant issue at the beginning of the reaction.

Q2: How does the choice of palladium source affect homocoupling? A2: Using a Pd(II) precursor like Pd(OAc)₂ can lead to homocoupling before the catalytic cycle is fully established.[1] In contrast, using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can often mitigate this initial byproduct formation.[3] Some studies have shown that using a heterogeneous catalyst like Pd on carbon can result in less homocoupling compared to homogeneous Pd(II) sources.[6]

Q3: What purification techniques are most effective for removing homocoupling byproducts? A3: The most common and effective techniques are column chromatography and recrystallization.[7]

  • Column chromatography on silica gel with a suitable eluent (e.g., hexane/ethyl acetate) is a standard method.[2][12]

  • Recrystallization from a suitable solvent like ethanol or a mixture such as diethyl ether/pentane can be very effective if the product is a solid.[7][14]

Q4: Can reaction conditions be optimized to prevent homocoupling in Grignard-based biphenyl synthesis? A4: Yes. In Grignard reactions, homocoupling occurs when the Grignard reagent (e.g., phenylmagnesium bromide) reacts with unreacted aryl halide (e.g., bromobenzene).[18][19] To minimize this:

  • Control Temperature: Higher reaction temperatures can favor the homocoupling pathway. Maintaining a lower temperature is advisable.[2][18]

  • Slow Addition: Ensure the slow addition of the aryl halide to the magnesium turnings to allow for the formation of the Grignard reagent without a large excess of unreacted aryl halide present.[18]

Data Presentation

Table 1: Effect of Dissolved Oxygen on Homocoupling Byproduct Formation

This table summarizes experimental data showing the direct correlation between the concentration of dissolved oxygen in the reaction mixture and the percentage of the homocoupling dimer formed in a Suzuki cross-coupling reaction.

EntryDissolved Oxygen (ppm at t=0)Homocoupling Dimer (%)
10.50.071
22.20.18
33.30.18
(Data adapted from a study on the synthesis of an advanced pharmaceutical intermediate)[6]

Experimental Protocols

Protocol 1: Purification of Biphenyls by Column Chromatography

This protocol outlines a general procedure for separating a biphenyl product from less polar homocoupling byproducts using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks. Drain the solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as needed to move the desired product down the column.[12][13]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2]

Protocol 2: Purification by Recrystallization

This protocol describes the purification of a solid biphenyl product.

  • Solvent Selection: Choose a solvent or solvent pair in which the biphenyl product is soluble when hot but sparingly soluble when cold. The impurities should either be insoluble or remain in solution upon cooling. Common choices include ethanol or ethyl acetate/hexanes.[7][15]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[14]

Protocol 3: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general method for performing a Suzuki-Miyaura coupling while taking steps to suppress the formation of homocoupling byproducts.

  • Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[5]

  • Solvent Degassing: Degas the chosen solvent (e.g., 1,4-dioxane/water mixture) by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.[2][3]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2][5]

  • Reagent Addition: Add the degassed solvent via syringe. In a separate flask, dissolve the boronic acid (1.1-1.5 eq) in the degassed solvent.[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Add the boronic acid solution slowly over a period of time using a syringe pump. Monitor the reaction's progress by TLC or GC-MS.[5][7]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[5][12]

References

Technical Support Center: Optimizing Palladium Catalysis for Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing palladium-catalyzed cross-coupling reactions with electron-rich aryl bromides.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Conversion of the Starting Material

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with an electron-rich aryl bromide is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions with electron-rich aryl bromides is a common issue. Oxidative addition of the electron-rich aryl bromide to the Pd(0) center is often the rate-limiting step. Here is a systematic guide to troubleshooting this problem:

1. Catalyst and Ligand Integrity:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) by trace amounts of oxygen. Ensure all solvents and reagents are thoroughly degassed.[1] It is also crucial to use fresh, high-purity palladium precursors.

  • Ligand Selection: Electron-rich aryl bromides require electron-rich and sterically bulky phosphine ligands to facilitate oxidative addition.[2][3] Ligands like SPhos, XPhos, and RuPhos are often effective. For Buchwald-Hartwig aminations, bulky trialkylphosphine or dialkylbiaryl phosphine ligands are known to be highly active.[4]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture.[1] Ensure they are stored under an inert atmosphere.

2. Reaction Conditions:

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

  • Solvent Choice: Use anhydrous and degassed solvents. Common choices include toluene, dioxane, and THF.[5]

  • Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions with electron-rich aryl bromides, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker bases like K₂CO₃.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[7]

  • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended.

3. Substrate Quality:

  • Purity of Aryl Bromide: Impurities in the aryl bromide can poison the catalyst. Ensure your starting material is of high purity.

  • Boronic Acid/Ester Stability (for Suzuki-Miyaura): Electron-rich boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

Here is a troubleshooting workflow to address low conversion:

low_conversion_troubleshooting start Low/No Conversion check_reagents Verify Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents check_reagents->start Impure Reagents check_conditions Optimize Reaction Conditions (Inert Atmosphere, Solvent, Base, Temp.) check_reagents->check_conditions Reagents OK screen_ligands Screen Alternative Ligands (e.g., Buchwald ligands) check_conditions->screen_ligands Conditions Optimized, Still Low Conversion final_product Improved Conversion check_conditions->final_product Optimization Successful screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligands->screen_bases Ligand Screen Ineffective screen_ligands->final_product New Ligand Effective screen_bases->final_product Successful Optimization

Troubleshooting workflow for low reaction conversion.

Problem: Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki-Miyaura) or hydrodehalogenation of the aryl bromide. How can I suppress these side reactions?

Answer: The formation of side products is a common challenge that can significantly lower the yield of your desired product.

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid. Rigorous degassing of all solvents and reagents is crucial.[1]

  • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can be promoted by certain ligands and bases. The choice of a suitable ligand is key to minimizing this pathway.[7] Bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which type of phosphine ligand is best for coupling with electron-rich aryl bromides?

A1: Generally, electron-rich and sterically bulky phosphine ligands are most effective for cross-coupling reactions involving electron-rich aryl bromides.[2][3] This is because they facilitate the oxidative addition step, which is often rate-limiting for these substrates. For Suzuki-Miyaura reactions, ligands from the Buchwald family such as SPhos and XPhos have shown excellent performance. For Buchwald-Hartwig aminations, sterically hindered ligands like RuPhos and BrettPhos are highly effective.[8][9]

Q2: How do I choose the right base for my reaction?

A2: The optimal base depends on the specific reaction (Suzuki-Miyaura vs. Buchwald-Hartwig) and the nature of your substrates. For Suzuki-Miyaura couplings of electron-rich aryl bromides, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine.[7]

Q3: What is the role of water in Suzuki-Miyaura reactions, and should I use it with electron-rich aryl bromides?

A3: In many Suzuki-Miyaura reactions, a small amount of water is beneficial as it helps to dissolve the inorganic base and can facilitate the transmetalation step. However, for substrates prone to protodeboronation, such as some electron-rich boronic acids, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) might be advantageous.[1][6]

Q4: How can I effectively remove residual palladium from my final product?

A4: Residual palladium can be removed through various techniques. Filtration through Celite® can remove insoluble palladium species. For soluble palladium, treatment with a palladium scavenger, such as thiol-functionalized silica gel or activated carbon, is effective.[10] Recrystallization of the final product can also help in removing palladium impurities.[10]

Data Presentation

Table 1: Comparison of Phosphine Ligands for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

LigandPalladium PrecursorBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O10045Generic
SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane10092
XPhosPd(OAc)₂K₃PO₄t-BuOH8095
RuPhosPd-G3-RuPhosK₂CO₃2-MeTHF8098[11]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Base Selection for Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide with a Secondary Amine

BasePalladium PrecursorLigandSolventTemperature (°C)Yield (%)Reference
K₂CO₃Pd(OAc)₂RuPhos1,4-Dioxane10065Generic
Cs₂CO₃Pd(OAc)₂RuPhos1,4-Dioxane10088[12]
NaOtBuPd₂(dba)₃XPhosToluene10096[4]
K₃PO₄Pd(OAc)₂RuPhos1,4-Dioxane10072Generic

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the aryl bromide and the amine, followed by the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and heat to the desired temperature with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

catalytic_cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(Br)Ln Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(R)Ln OA_complex->Transmetalation Transmetalation (R-B(OR)2 or R2NH) Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Generalized catalytic cycle for cross-coupling reactions.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precursor & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

A typical experimental workflow for cross-coupling.

References

Technical Support Center: Preventing Ether Cleavage in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and prevent the unwanted side reaction of ether cleavage during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is ether cleavage in the context of a Suzuki coupling reaction?

A1: Ether cleavage is an undesired side reaction where the C-O bond of an ether functional group on one of your coupling partners (either the aryl halide or the organoboron reagent) is broken. For aryl ethers, this can manifest as O-dealkylation (e.g., converting a methoxy group to a hydroxyl group) or cleavage of the aryl-oxygen bond, leading to the formation of phenols or other byproducts. This reduces the yield of your desired product and complicates purification.

Q2: Why does ether cleavage occur during a Suzuki coupling?

A2: While less common than other side reactions like protodeboronation or homocoupling, ether cleavage can be promoted by certain reaction conditions. The primary culprits are often harsh bases and high temperatures. Strong bases can facilitate nucleophilic attack on the alkyl part of the ether (O-dealkylation), while the palladium catalyst itself, under certain conditions, can potentially interact with the C-O bond, although this is less typical for robust aryl ethers.

Q3: Are certain types of ethers more susceptible to cleavage?

A3: Yes. Aryl methyl and aryl ethyl ethers can be susceptible to O-dealkylation, especially under harsh basic conditions. Electron-rich aryl ethers may be more prone to side reactions in general, as the electron-donating nature of the alkoxy group can make the oxidative addition step of the Suzuki cycle more challenging.

Q4: Can the choice of catalyst and ligand influence ether cleavage?

A4: Absolutely. The ligand sphere around the palladium center plays a crucial role in modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling reaction at lower temperatures, thereby minimizing the thermal degradation or base-mediated cleavage of the ether group.[1]

Troubleshooting Guide: Ether Cleavage Side Reactions

This section provides direct answers and actionable advice for specific issues you may be encountering in your experiments.

Issue 1: My methoxy-substituted aryl bromide is being converted to a phenol during the reaction.

Q: I am observing significant formation of the corresponding phenol byproduct from my methoxy-substituted aryl halide. How can I prevent this O-demethylation?

A: This is a classic sign of ether cleavage, likely promoted by your choice of base and/or high reaction temperatures. Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Base: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., sodium tert-butoxide) can promote the demethylation of anisole derivatives.[1]

    • Solution: Switch to a milder base. Carbonates and phosphates are excellent alternatives. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective and are less likely to cause cleavage.[1][2] For extremely sensitive substrates, potassium fluoride (KF) can be used, although it may lead to slower reaction rates.[3]

  • Lower the Reaction Temperature: High temperatures can provide the necessary activation energy for the ether cleavage side reaction.

    • Solution: If possible, lower the reaction temperature. This can often be achieved by using a more active catalyst system (i.e., a more electron-rich and bulky ligand) that allows the desired coupling to occur at a lower energy threshold.[4]

  • Optimize Your Catalyst/Ligand System: A standard catalyst like Pd(PPh₃)₄ may require higher temperatures to be effective, inadvertently promoting the side reaction.

    • Solution: Employ a more active catalyst system. Buchwald ligands such as SPhos or XPhos, in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can significantly increase reaction rates at lower temperatures.[5]

Issue 2: The yield of my desired biaryl product is low, and I'm isolating a complex mixture of byproducts.

Q: My Suzuki reaction with an ether-containing substrate is not proceeding cleanly. What steps should I take to improve the yield and selectivity?

A: A low yield with a complex product mixture suggests that multiple side reactions, potentially including ether cleavage, are occurring. A systematic optimization is required.

  • Confirm the Identity of Byproducts: Before optimizing, try to identify the major byproducts by LC-MS or NMR. Knowing if phenol formation is a major pathway will guide your troubleshooting.

  • Follow the Base and Temperature Recommendations: As outlined in Issue 1, the first step is to switch to a milder base (K₃PO₄ or K₂CO₃) and attempt the reaction at a lower temperature (e.g., starting at 80 °C instead of 110 °C).

  • Solvent Choice: The solvent can influence the solubility and reactivity of the base.

    • Solution: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard for Suzuki couplings.[6] Ensure your solvent is anhydrous (if using anhydrous conditions) and properly degassed to prevent catalyst deactivation, which can lead to other side reactions.

Data Presentation: The Effect of Base Selection on Suzuki Coupling

While direct quantitative data on ether cleavage is scarce in the literature, we can infer the best conditions by examining the effect of different bases on the yield of a standard Suzuki coupling. Milder conditions that provide high yields for standard couplings are generally a good starting point for sensitive substrates.

Table 1: Comparison of Various Bases on the Yield of a Model Suzuki-Miyaura Reaction *

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O1001295
2K₂CO₃Toluene/H₂O1001292
3Na₂CO₃Toluene/H₂O1001294
4Cs₂CO₃Dioxane801696
5KOHToluene/H₂O1001285
6TEA (Triethylamine)Toluene10012<10

*Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Yields are highly dependent on the specific substrates, catalyst, and ligand used.[2]

Key Takeaway: Inorganic bases like phosphates and carbonates generally provide excellent yields under standard conditions.[2] Stronger hydroxide bases can be effective but pose a higher risk to sensitive functional groups. Organic bases like TEA are often poor choices for activating the boronic acid. For substrates prone to ether cleavage, starting with K₃PO₄ or Cs₂CO₃ is highly recommended.[1][2]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling on a Methoxy-Substituted Aryl Bromide

This protocol is designed to minimize potential ether cleavage.

Materials:

  • Methoxy-substituted aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the methoxy-substituted aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathways

Suzuki_vs_Cleavage cluster_desired Desired Suzuki Coupling Pathway cluster_undesired Undesired Ether Cleavage Pathway Ar_OMe_X Ar(OMe)-X OA Oxidative Addition Ar_OMe_X->OA Ar_BOH2 Ar'-B(OH)₂ TM Transmetalation (Base) Ar_BOH2->TM Pd0 Pd(0)L₂ Pd0->OA Ar_Pd_X Ar(OMe)-Pd(II)-X OA->Ar_Pd_X Ar_Pd_X->TM Ar_Pd_Ar Ar(OMe)-Pd(II)-Ar' TM->Ar_Pd_Ar RE Reductive Elimination Ar_Pd_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar(OMe)-Ar' RE->Product Ar_OMe_X_side Ar(OMe)-X Cleavage O-Dealkylation Ar_OMe_X_side->Cleavage Base Strong Base (e.g., OH⁻) High Temperature Base->Cleavage Phenol Ar(OH)-X Cleavage->Phenol

Caption: Desired Suzuki coupling vs. undesired ether cleavage.

Troubleshooting Workflow

Caption: Troubleshooting workflow for ether cleavage.

References

Technical Support Center: Synthesis of Tetra-ortho-substituted Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetra-ortho-substituted biaryls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these sterically demanding molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of tetra-ortho-substituted biaryls so challenging?

The primary challenge lies in the severe steric hindrance around the axis connecting the two aryl rings. The four ortho substituents create a crowded environment that disfavors the formation of the biaryl bond. This steric clash can significantly slow down or completely inhibit the reaction, leading to low yields or reaction failure. Additionally, the restricted rotation around the newly formed C-C bond often leads to the formation of stable atropisomers, which can be difficult to separate and may require specific strategies for stereoselective synthesis.[1][2][3][4]

Q2: What are the most common synthetic methods for constructing tetra-ortho-substituted biaryls?

The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] However, due to the steric challenges, modifications to the standard protocols are often necessary. Other notable methods include:

  • Kumada-Corriu Coupling: This method utilizes Grignard reagents and has shown effectiveness for synthesizing sterically crowded biaryls.[8]

  • Diels-Alder Approach: A cycloaddition strategy that can be employed to construct the biaryl framework.[9][10]

  • Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with enzymatic reactions to achieve specific transformations, such as halogenations to introduce steric bulk.[11]

  • Catalyst-Controlled Polyketide Cyclizations: A method for the atroposelective synthesis of certain classes of tetra-ortho-substituted biaryls.[1]

Q3: What are atropisomers and why are they important in the context of tetra-ortho-substituted biaryls?

Atropisomers are stereoisomers that result from hindered rotation around a single bond. In tetra-ortho-substituted biaryls, the bulky ortho substituents restrict free rotation, leading to the existence of stable, non-interconverting rotational isomers. These isomers are chiral and can exhibit different biological activities, making their selective synthesis crucial in drug discovery and development.[1][12][13][14] The synthesis of axially chiral tetra-ortho-substituted biaryls is a significant area of research.[4][15]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling to synthesize a tetra-ortho-substituted biaryl, but you are observing very low yields or no product formation.

Possible Causes and Solutions:

  • Inadequate Ligand: Standard phosphine ligands like PPh₃ are often ineffective for sterically hindered substrates.

    • Solution: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, or XPhos. For extremely hindered systems, specialized ligands like AntPhos or BI-DIME may be necessary. N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[16]

  • Incorrect Base and Solvent Combination: The choice of base and solvent is critical and interdependent.

    • Solution: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK). Pair it with anhydrous, non-polar aprotic solvents like toluene, dioxane, or xylenes.[16]

  • Insufficient Reaction Temperature: Sterically hindered couplings often require higher activation energy.

    • Solution: Increase the reaction temperature to 100-140 °C. Microwave irradiation can also be a powerful tool for rapid heating.[16]

  • Poor Quality of Boronic Acid/Ester: The stability and purity of the boron reagent are crucial.

    • Solution: Consider using arylboronic acid esters (e.g., pinacol esters) or cyclic triol boronate salts, which can be more stable and effective for sterically demanding couplings.[17][18]

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide (ortho-substituted) ReactionVessel Reaction Mixture ArylHalide->ReactionVessel BoronicAcid Boronic Acid/Ester (ortho-substituted) BoronicAcid->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->ReactionVessel Ligand Bulky Ligand (e.g., SPhos) Ligand->ReactionVessel Base Base (e.g., K3PO4) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Heating Heating (100-140 °C or Microwave) ReactionVessel->Heating Inert Atmosphere Quench Quenching Heating->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Tetra-ortho-substituted Biaryl Purification->Product

Caption: A general experimental workflow for the Suzuki-Miyaura synthesis of tetra-ortho-substituted biaryls.

Issue 2: Difficulty in Controlling Atropisomerism

Problem: Your reaction produces a mixture of atropisomers, and you need to obtain a single enantiomer.

Possible Causes and Solutions:

  • Achiral Synthesis Conditions: Standard coupling reactions will typically produce a racemic mixture of atropisomers if the molecule is chiral.

    • Solution 1: Chiral Resolution: Synthesize the racemic mixture and then separate the enantiomers using techniques like chiral chromatography or diastereomeric salt resolution.

    • Solution 2: Asymmetric Catalysis: Employ a chiral catalyst system to directly synthesize the desired enantiomer. This often involves the use of specialized chiral ligands in a process known as atroposelective synthesis.[1][12] P-chiral monophosphorus ligands like BaryPhos have shown promise in the enantioselective Suzuki-Miyaura coupling for synthesizing chiral tetra-ortho-substituted biaryls.[4]

    • Solution 3: Chiral Auxiliary: Attach a chiral auxiliary to one of the starting materials to direct the stereochemical outcome of the coupling reaction. The auxiliary can then be removed in a subsequent step.

    • Solution 4: Kinetic Resolution: Use an enzyme or a chiral catalyst to selectively react with one of the atropisomers in the racemic mixture, allowing for the separation of the unreacted, enantiopure isomer.[15]

Atroposelective_Strategy Start Goal: Enantiopure Tetra-ortho-substituted Biaryl Racemic Synthesize Racemic Mixture Start->Racemic Asymmetric Direct Asymmetric Synthesis Start->Asymmetric Resolution Chiral Resolution (e.g., HPLC, SFC) Racemic->Resolution Kinetic Kinetic Resolution Racemic->Kinetic Catalysis Asymmetric Catalysis (Chiral Ligand) Asymmetric->Catalysis Auxiliary Chiral Auxiliary Asymmetric->Auxiliary Product Single Enantiomer Resolution->Product Kinetic->Product Catalysis->Product Auxiliary->Product

Caption: Decision tree for selecting a strategy for the synthesis of enantiopure atropisomeric biaryls.

Data and Protocols

Table 1: Comparison of Catalytic Systems for the Synthesis of a Tri-ortho-substituted Biaryl
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene1101285[5]
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001892[2]
3Pd-PEPPSI-IPr (2)-K-t-BuOK2-PropanolRT295[6]
4Pd/BI-DIME (1.5)-CsFToluene1202490[2]

Note: This table is a representative summary based on literature data and specific results will vary depending on the exact substrates used.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides [6]

  • Preparation: In a glovebox, a vial is charged with a palladacycle pre-catalyst bearing an N-heterocyclic carbene ligand (1-2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction: Technical grade 2-propanol (3-5 mL) is added, and the vial is sealed. The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Kumada-Corriu Coupling for Sterically Crowded Biaryls [8]

  • Catalyst Preparation: A mixture of a palladium or nickel precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a phosphinous acid ligand (2-4 mol%) in an appropriate solvent (e.g., THF) is stirred at room temperature for 15-30 minutes.

  • Reaction: The ortho-substituted aryl halide (1.0 mmol) is added to the catalyst mixture. The ortho-substituted aryl Grignard reagent (1.2-1.5 mmol) is then added dropwise at room temperature.

  • Monitoring and Work-up: The reaction is monitored by TLC. After completion, it is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

References

Technical Support Center: Biphenyl Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the purification of biphenyl using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for biphenyl purification?

A1: For the purification of a non-polar compound like biphenyl, silica gel is the most commonly used stationary phase. Its polar nature allows for effective separation of biphenyl from more polar impurities.

Q2: Which solvent system is recommended for the column chromatography of biphenyl?

A2: A mixture of a non-polar solvent like hexane (or petroleum ether) and a slightly more polar solvent such as ethyl acetate is typically employed. The optimal ratio will depend on the specific impurities present in your crude sample. A good starting point for developing your method is a 95:5 or 9:1 hexane:ethyl acetate mixture.

Q3: How do I determine the right solvent system for my column?

A3: The ideal solvent system is determined by running Thin Layer Chromatography (TLC) beforehand. The goal is to find a solvent mixture that gives biphenyl an Rf value of approximately 0.2-0.4.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.

Q4: What should I do if my biphenyl sample is not dissolving in the mobile phase?

A4: If your crude biphenyl has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your sample in a volatile solvent in which it is soluble (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][3]

Q5: How much silica gel should I use in my column?

A5: A general guideline is to use a silica gel to crude product weight ratio of 20:1 to 50:1.[2] Using a sufficient amount of stationary phase is crucial for achieving good separation, especially if the impurities have similar polarities to biphenyl.

Data Presentation: Solvent Systems and Biphenyl Rf Values

The following table summarizes typical Rf values for biphenyl on a silica gel TLC plate using various hexane and ethyl acetate solvent systems. Use this data to help select a starting mobile phase for your purification.

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value of BiphenylNotes
95:5~0.5 - 0.6Good for initial screening. May be too high for optimal column separation.
9:1~0.4 - 0.5A good starting point for many purifications.
8:2~0.3 - 0.4Often an ideal polarity for good separation of biphenyl from polar impurities.
7:3~0.2 - 0.3May be useful if less polar impurities are present.

Note: These are approximate values. Actual Rf values can vary based on the specific TLC plates, temperature, and saturation of the developing chamber.

Experimental Protocol: Purification of Biphenyl

This protocol outlines a standard procedure for the purification of biphenyl using silica gel column chromatography.

Materials:

  • Crude biphenyl sample

  • Silica gel (60-120 or 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp (254 nm)

Procedure:

  • Column Preparation:

    • Ensure the glass column is clean, dry, and mounted vertically on a stand.

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]

    • Add a thin layer of sand (about 0.5-1 cm) over the plug.[2]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in your starting mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[4][5]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the eluent or sample.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude biphenyl in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica gel bed.

    • Dry Loading: If the sample is not soluble in the mobile phase, follow the procedure described in FAQ Q4.[2][3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting the eluate in fractions in labeled tubes.

    • Monitor the separation by spotting the collected fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.[2]

    • Combine the fractions that contain pure biphenyl.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified biphenyl.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Biphenyl is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane:ethyl acetate).
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica before running the column.[7]
Biphenyl is eluting too quickly with impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., from 8:2 to 9:1 hexane:ethyl acetate).
Poor separation of biphenyl from impurities. The sample was overloaded on the column.Use a larger column with more silica gel.[2]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
The elution was performed too quickly.Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
The biphenyl band is tailing or streaking. The sample was overloaded.Reduce the amount of crude sample being purified.[8]
The compound is not fully soluble in the mobile phase.Use the dry loading technique or choose a mobile phase system in which the compound is more soluble.[2]
Cracks or bubbles appear in the silica bed. The column has run dry.Always keep the solvent level above the top of the silica gel.
Heat was generated during packing or elution.Allow the column to cool to room temperature before running.

Visualizations

SeparationPrinciple cluster_column Column Chromatography start Crude Biphenyl Sample (Biphenyl + Impurities) silica Silica Gel Stationary Phase start->silica elution Mobile Phase (Hexane:EtOAc) Flow separation Separation based on Polarity elution->separation biphenyl Biphenyl (Less Polar) Elutes Faster separation->biphenyl impurities Polar Impurities Elute Slower separation->impurities fractions Collection of Pure Fractions biphenyl->fractions

Caption: Principle of Biphenyl Purification by Column Chromatography.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Problem Encountered During Biphenyl Purification check_tlc Review Initial TLC Data (Rf of Biphenyl) start->check_tlc check_column Inspect Column (Cracks, Channeling) start->check_column check_loading Evaluate Sample Loading (Overloaded?) start->check_loading adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent repack_column Repack Column check_column->repack_column reduce_load Reduce Sample Load check_loading->reduce_load solution Successful Purification adjust_solvent->solution repack_column->solution reduce_load->solution

Caption: Troubleshooting Workflow for Biphenyl Column Chromatography.

References

Technical Support Center: Recrystallization of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid, can occur if the solution is too concentrated or cools too quickly, especially for compounds with a moderate melting point (the reported melting point for this compound is 143-146 °C).[1][2] To remedy this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.

  • Consider using a different solvent system.

Q3: I am observing a very low yield of crystals. What are the potential causes?

A3: Low recovery of the recrystallized product can stem from several factors:

  • Using too much solvent: An excessive volume of solvent will keep a larger amount of your compound dissolved, even at lower temperatures.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient duration, possibly in an ice bath, to maximize crystal formation.

  • Premature crystallization: If the compound crystallizes during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.

Q4: How can I improve the purity of my recrystallized product?

A4: If the purity of your recrystallized this compound is not satisfactory, consider the following:

  • Slow down the crystallization process: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling promotes the formation of purer crystals.

  • Perform a second recrystallization: A second recrystallization step can significantly improve purity.

  • Use activated charcoal: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them. Be aware that charcoal can also adsorb some of your product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent.The solvent is not suitable.Try a different solvent in which the compound is expected to have higher solubility. Consider a mixed solvent system.
The compound precipitates immediately upon adding the anti-solvent.The solution is too concentrated, or the anti-solvent was added too quickly.Reheat the solution to redissolve the precipitate. Add the anti-solvent more slowly and with vigorous stirring.
No crystals form upon cooling.The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
The resulting crystals are very small.The crystallization process was too rapid.Allow the solution to cool more slowly by insulating the flask.

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines a general procedure for determining a suitable recrystallization solvent and performing the recrystallization of this compound.

Materials:

  • Crude this compound

  • Various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

Part 1: Solvent Screening

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will not dissolve the compound well at room temperature.

  • For solvents in which the compound was poorly soluble at room temperature, heat the test tube in a warm water bath. A good recrystallization solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then place them in an ice bath. Observe if crystals form.

  • Based on these observations, select the most promising single solvent or a suitable mixed solvent pair (one solvent in which the compound is soluble and one in which it is not).

Part 2: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while heating and stirring until the solid is just dissolved.

  • If using a mixed solvent system, slowly add the hot "bad" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • If the solution contains colored impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and flask to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before determining the yield and melting point.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability as Recrystallization Solvent
WaterHighInsolubleInsolublePoor (Good as anti-solvent)
EthanolHighSparingly SolubleSolubleGood
MethanolHighSolubleVery SolubleFair (May require very low temperatures)
AcetoneMediumSolubleVery SolubleFair
Ethyl AcetateMediumSolubleVery SolubleFair
TolueneLowSparingly SolubleSolubleGood
HexaneLowInsolubleSparingly SolubleGood (Potentially as a single solvent or anti-solvent)

Note: This table is predictive and based on the general principles of solubility for a moderately polar organic compound. Experimental verification is crucial.

Visualizations

Recrystallization_Workflow start Start: Crude Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Yes hot_filtration->cooling No ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end End: Pure Crystals drying->end Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Reheat, Add More Solvent, Cool Slowly oiling_out->solution_oiling Yes no_crystals No Crystals Form? low_yield->no_crystals No solution_yield Use Less Solvent, Cool Longer, Pre-heat Funnel low_yield->solution_yield Yes solution_crystals Concentrate Solution, Scratch Flask, Add Seed Crystal no_crystals->solution_crystals Yes end Problem Resolved no_crystals->end No solution_oiling->end solution_yield->end solution_crystals->end

References

Technical Support Center: Managing Steric Effects in 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered compound 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The content is designed to address common challenges encountered during cross-coupling, metallation, and other transformations involving this tetra-substituted biaryl.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from severe steric hindrance around the reactive centers. The two methoxy groups at the 2 and 6 positions, combined with the bromo group at the 2' position, create a crowded environment. This steric bulk hinders the approach of reagents and catalysts to the carbon-bromine bond and the biaryl axis, slowing down or preventing reactions. This phenomenon is related to atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted.[1][2]

Q2: What is atropisomerism and how does it affect my reactions?

A2: Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond. In 2,2',6,6'-tetrasubstituted biphenyls, the bulky ortho substituents prevent free rotation, leading to the existence of stable rotational isomers (atropisomers) that are non-superimposable mirror images (enantiomers).[1][2] This axial chirality can be beneficial in asymmetric synthesis but also complicates reactions if not controlled, potentially leading to mixtures of diastereomeric products when reacting with other chiral molecules. The high energy barrier to rotation means that achieving the necessary conformation for a reaction to occur can be difficult.

Q3: Are there any general strategies to improve reaction outcomes with this substrate?

A3: Yes, several general strategies can be employed:

  • Ligand Selection: For cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote oxidative addition and reductive elimination steps.[3][4]

  • Catalyst Choice: Using pre-formed, well-defined palladium catalysts can be more effective than generating the active catalyst in situ.

  • Higher Temperatures: Increased thermal energy can help overcome the rotational energy barrier and increase reaction rates, though this must be balanced with potential substrate and product decomposition.

  • Longer Reaction Times: Due to the slow kinetics, extended reaction times are often required for acceptable conversions.

  • Alternative Reaction Pathways: If standard cross-coupling methods fail, consider alternatives like Ullmann coupling, which can be effective for synthesizing sterically hindered biaryls.[1][5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

Possible Cause Suggested Solution
Inefficient Oxidative Addition Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, BrettPhos) to facilitate the insertion of palladium into the sterically hindered C-Br bond. Consider using a higher catalyst loading (e.g., 2-5 mol%).
Steric Hindrance Preventing Transmetalation Ensure the use of a strong base (e.g., Cs₂CO₃, K₃PO₄) to promote the formation of the boronate complex. The choice of solvent can also be critical; polar aprotic solvents like dioxane or DMF are often effective.
Decomposition of Boronic Acid Use freshly purchased or recrystallized boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
Insufficient Reaction Temperature/Time Gradually increase the reaction temperature (e.g., up to 100-120 °C) and extend the reaction time (e.g., 24-48 hours), monitoring for product formation and decomposition.
Grignard Reagent Formation

Problem: Failure to form the Grignard reagent from this compound.

Possible Cause Suggested Solution
Passivated Magnesium Surface Activate the magnesium turnings prior to use by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous ethereal solvents (e.g., THF, diethyl ether).
Slow Reaction Initiation Add a small portion of the aryl bromide to the magnesium and gently heat a small spot with a heat gun to initiate the reaction. Once initiated, add the remaining aryl bromide solution slowly.
Wurtz-Coupling Side Reaction This side reaction, leading to the homocoupling of the aryl bromide, can be minimized by slow addition of the substrate to the magnesium suspension at a controlled temperature.
Lithium-Halogen Exchange

Problem: Incomplete lithium-halogen exchange or side reactions.

Possible Cause Suggested Solution
Slow Exchange Rate Use a more reactive organolithium reagent, such as tert-butyllithium, instead of n-butyllithium. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
Protonation of the Organolithium Ensure strictly anhydrous and aprotic conditions. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Reaction with Solvent At higher temperatures, the aryllithium species can react with ethereal solvents like THF. Maintain a low temperature throughout the reaction and quenching process.
Ortho-metalation Competition While less likely to be the primary pathway due to the existing methoxy groups, ensure the reaction temperature is kept low to favor the faster lithium-halogen exchange over directed ortho-metalation.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.5 equiv.), and a suitable base such as Cs₂CO₃ (3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001892
2-Bromo-1,3-dimethoxybenzene2-Methylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)Dioxane1002485
1-Bromo-2,6-diisopropylbenzene4-Methoxyphenylboronic acidPd-G3-XPhos (2)-K₃PO₄ (3)t-AmylOH1101295

Note: Data is compiled from literature on analogous sterically hindered systems and serves as a starting point for optimization.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

G reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Logical Troubleshooting Flowchart for Low-Yield Suzuki-Miyaura Reactions

G start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst side_reactions Analyze for Side Reactions (Homocoupling, Debromination) start->side_reactions increase_temp Increase Temperature/ Extend Reaction Time check_conditions->increase_temp change_ligand Use Bulky, Electron-Rich Ligand check_catalyst->change_ligand change_base Screen Different Bases check_catalyst->change_base success Improved Yield increase_temp->success change_ligand->success change_base->success

Caption: Troubleshooting flowchart for optimizing Suzuki-Miyaura coupling yields.

References

effect of base and solvent on Suzuki coupling of dimethoxybiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of dimethoxybiphenyls. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of dimethoxybiphenyls often challenging?

The Suzuki coupling of dimethoxybiphenyls can be challenging due to the electronic and steric properties of the methoxy groups. As electron-donating groups, they increase the electron density on the aromatic ring, which can make the oxidative addition of the aryl halide to the palladium catalyst, a rate-limiting step, more difficult.[1][2] Additionally, methoxy groups in the ortho position can introduce steric hindrance, further impeding the approach of the catalyst.[2]

Q2: What are the most common side reactions observed in the Suzuki coupling of dimethoxybiphenyls?

Common side reactions include:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be promoted by the presence of base and water.[2][3]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to undesired symmetrical biphenyls. This can be competitive with the desired cross-coupling, especially if the main reaction is slow.[2]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, particularly at high temperatures or if not adequately stabilized by the ligand.[2]

Q3: How do I choose an appropriate catalyst system for coupling dimethoxybiphenyls?

For electron-rich and sterically hindered substrates like dimethoxybiphenyls, standard catalysts such as Pd(PPh₃)₄ may not be sufficient. More robust systems using bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step. Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or other Buchwald ligands.[4]

Troubleshooting Guides

Problem 1: Low or no yield of the desired dimethoxybiphenyl product.

  • Question: My Suzuki coupling reaction is not proceeding, or the yield is very low. What should I check first?

    • Answer:

      • Inert Atmosphere: Ensure that your reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.[5]

      • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, and solvents must be anhydrous and degassed.

      • Catalyst Activity: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst system.

      • Base and Solvent Choice: The selection of base and solvent is critical. For electron-rich systems, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane/water or toluene/water are often effective.[6]

  • Question: I am using an appropriate catalyst, but the reaction is still sluggish. What can I do to improve the reaction rate?

    • Answer:

      • Increase Temperature: Gradually increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. However, be mindful of potential catalyst decomposition at excessively high temperatures.[2]

      • Ligand Selection: Switch to a more electron-rich and bulkier phosphine ligand to promote oxidative addition and reductive elimination.

      • Concentration: Ensure the reaction is not too dilute. Increasing the concentration of the reactants can sometimes improve reaction rates.

Problem 2: Significant formation of side products.

  • Question: My starting materials are consumed, but I am isolating a mixture of products, including homocoupled and protodeboronated species. How can I minimize these side reactions?

    • Answer:

      • To Minimize Protodeboronation:

        • Use anhydrous solvents and reagents.

        • Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable.[1]

        • Use a weaker base or carefully control the stoichiometry of a stronger base.

      • To Minimize Homocoupling:

        • Ensure thorough degassing of the reaction mixture to remove oxygen.[5]

        • Use a Pd(0) catalyst source to avoid side reactions that can occur during the in-situ reduction of Pd(II) precatalysts.[5]

        • The choice of ligand can also influence the extent of homocoupling.

Data Presentation

The following table summarizes the effect of different inorganic bases on the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data compiled from a comparative study. Yields are highly dependent on the specific substrates and reaction conditions.[6]

Experimental Protocols

Protocol 1: Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with an Aryl Halide using K₃PO₄

This protocol is a robust starting point for the coupling of an electron-rich boronic acid.

Materials:

  • (4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)[6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)[6]

  • Anhydrous 1,4-Dioxane (8 mL)[6]

  • Deionized Water (2 mL)[6]

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the (4-Bromo-2,5-dimethoxyphenyl)boronic acid, aryl halide, potassium phosphate, and Pd(PPh₃)₄.[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[7]

  • Add the anhydrous 1,4-dioxane and deionized water via syringe.[6]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Dimethoxybiphenyl Suzuki Coupling check_inert Check Inert Atmosphere and Reagent Quality start->check_inert check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) start->side_reactions solution_inert Solution: - Improve degassing - Use fresh, dry reagents check_inert->solution_inert solution_catalyst Solution: - Use bulky, electron-rich ligand (e.g., SPhos) - Use Pd(0) source or pre-catalyst check_catalyst->solution_catalyst solution_conditions Solution: - Screen stronger bases (K3PO4, Cs2CO3) - Use appropriate solvent (Dioxane, Toluene) - Cautiously increase temperature check_conditions->solution_conditions solution_side_reactions Solution: - Use boronic ester - Use anhydrous conditions - Optimize base stoichiometry side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low-yield Suzuki coupling of dimethoxybiphenyls.

Optimization_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Dimethoxy Aryl Halide (Electron-Rich) Catalyst Catalyst System (Bulky, Electron-Rich Ligand) ArylHalide->Catalyst affects Oxidative Addition BoronicAcid Dimethoxy Boronic Acid/Ester (Prone to Protodeboronation) Base Base (Stronger Inorganic: K3PO4, Cs2CO3) BoronicAcid->Base activates for Transmetalation Outcome Optimized Yield of Dimethoxybiphenyl Catalyst->Outcome Base->BoronicAcid can cause Protodeboronation Base->Outcome Solvent Solvent (Aprotic + Water: Dioxane/H2O) Solvent->Outcome

Caption: Key factors influencing the optimization of Suzuki coupling for dimethoxybiphenyls.

References

Validation & Comparative

Characterization of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic characteristics of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its structural components and comparison with analogous compounds. Detailed experimental protocols for acquiring the spectroscopic data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound. These predictions are based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65d1HAr-H
~ 7.40t1HAr-H
~ 7.30t1HAr-H
~ 7.15d1HAr-H
~ 7.05t1HAr-H
~ 6.65d2HAr-H
~ 3.75s6H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 158.0Ar-C (C-O)
~ 140.0Ar-C (quaternary)
~ 133.0Ar-CH
~ 131.0Ar-CH
~ 129.0Ar-C (quaternary)
~ 128.0Ar-CH
~ 127.5Ar-CH
~ 123.0Ar-C (C-Br)
~ 115.0Ar-C (quaternary)
~ 105.0Ar-CH
~ 56.0-OCH₃

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
292/294[M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern)
213[M - Br]⁺
182[M - Br - OCH₃]⁺
154[Biphenyl]⁺

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic, -OCH₃)
1600-1450C=C stretch (aromatic)
1250-1200C-O stretch (aryl ether, asymmetric)
1050-1000C-O stretch (aryl ether, symmetric)
~ 750C-Br stretch

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon signals.

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The ionization energy is set to a standard value of 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and significant fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of an organic compound and the relationship between the different analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (EI) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Group Analysis data_analysis Spectral Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation publication publication structure_confirmation->publication Dissemination analytical_relationships cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound nmr NMR (¹H & ¹³C) compound->nmr ms Mass Spec. compound->ms ir IR Spec. compound->ir connectivity Proton & Carbon Environment, Connectivity nmr->connectivity molecular_weight Molecular Weight & Formula ms->molecular_weight functional_groups Functional Groups ir->functional_groups

A Comparative Guide to 13C NMR Analysis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison of 13C NMR Data and Experimental Protocols

The biphenyl moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its electronic and steric properties is crucial for predicting molecular behavior and designing novel compounds. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework and probing the electronic environment of substituted biphenyls. This guide provides a comparative analysis of 13C NMR data for a range of substituted biphenyls, alongside detailed experimental protocols to aid in data acquisition and interpretation.

Influence of Substituents on 13C NMR Chemical Shifts

The chemical shift of a carbon atom in a biphenyl system is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant electronic effects, namely induction and resonance, which alter the electron density at different carbon positions and, consequently, their 13C NMR chemical shifts.

Comparative 13C NMR Data of Monosubstituted Biphenyls

The following table summarizes the 13C NMR chemical shifts for the carbon atoms of the substituted ring in various para-substituted biphenyls. The data illustrates the characteristic upfield or downfield shifts induced by different functional groups.

Substituent (at C-4)C-1' (ipso)C-2'/C-6' (ortho)C-3'/C-5' (meta)C-4' (para)
-H (Biphenyl) 141.2128.9127.3127.2
-OCH₃ (Methoxy) 133.8128.2114.2159.1
-CH₃ (Methyl) 138.4129.5127.0137.1
-NO₂ (Nitro) 147.7127.8124.1147.1
-CN (Cyano) 145.7127.8132.6110.9

Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from various sources and may have been recorded in different solvents.

Analysis of Trends:

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase electron density at the ortho and para positions through resonance, leading to a noticeable upfield shift (lower ppm values) for C-2'/C-6' and C-4'. The ipso-carbon (C-1') and the carbon bearing the substituent (C-4') also experience shifts, with the latter being significantly deshielded by the directly attached heteroatom in the case of the methoxy group.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease electron density at the ortho and para positions, resulting in a downfield shift (higher ppm values) for C-2'/C-6' and C-4'. The ipso-carbon (C-1') and the carbon bearing the substituent (C-4') are generally deshielded.

Experimental Protocols for 13C NMR Analysis

To ensure the acquisition of high-quality and reproducible 13C NMR spectra of substituted biphenyls, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for biphenyl derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.

  • Concentration: For a standard 13C NMR experiment on a 400-500 MHz spectrometer, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and sample.

ParameterRecommended Setting
Spectrometer Frequency ≥ 100 MHz for ¹³C
Pulse Program Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
Acquisition Time (AQ) 1-2 seconds
Relaxation Delay (D1) 2-5 seconds (longer for quaternary carbons)
Number of Scans (NS) 128 to 1024 (or more for dilute samples)
Spectral Width (SW) 0 to 220 ppm
Temperature 298 K (25 °C)

Visualizing the Analysis Workflow and Substituent Effects

To further clarify the process of 13C NMR analysis and the underlying principles of substituent effects, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure Substituted Biphenyl Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Set_Params Set Experimental Parameters NMR_Spec->Set_Params Acquire Acquire 13C NMR Spectrum Set_Params->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Reference Chemical Shift Referencing (TMS) Baseline_Correct->Reference Integrate Peak Integration & Assignment Reference->Integrate

Figure 1. Experimental workflow for 13C NMR analysis of substituted biphenyls.

substituent_effects cluster_substituent Substituent Properties cluster_effects Electronic Effects cluster_outcome Impact on 13C NMR Spectrum Substituent Substituent EDG Electron-Donating Group (EDG) Substituent->EDG e.g., -OCH3, -NH2 EWG Electron-Withdrawing Group (EWG) Substituent->EWG e.g., -NO2, -CN Inductive Inductive Effect (σ-bonds) EDG->Inductive Resonance Resonance Effect (π-system) EDG->Resonance EWG->Inductive EWG->Resonance Electron_Density Altered Electron Density at Carbons Inductive->Electron_Density Resonance->Electron_Density Chemical_Shift Change in Chemical Shift (δ) Electron_Density->Chemical_Shift Upfield Upfield Shift (Shielding) Chemical_Shift->Upfield Increased e- density Downfield Downfield Shift (Deshielding) Chemical_Shift->Downfield Decreased e- density

Figure 2. Influence of substituent electronic effects on 13C NMR chemical shifts.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex organic molecules is a cornerstone of scientific advancement. Mass spectrometry (MS) stands as an indispensable analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive comparison of the mass spectrometric behavior of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl and evaluates alternative analytical methodologies, supported by experimental data and detailed protocols.

Mass Spectrometry Fragmentation Analysis of this compound

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural analysis of halogenated aromatic compounds. The fragmentation of this compound under EI conditions is anticipated to be governed by the inherent chemical properties of its constituent functional groups: the biphenyl core, the bromine substituent, and the two methoxy groups.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

Predicted m/z Proposed Fragment Ion Predicted Relative Abundance Notes
292/294[M]+•ModerateMolecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
277/279[M - CH₃]+HighLoss of a methyl radical from one of the methoxy groups.
249/251[M - CH₃ - CO]+ModerateSubsequent loss of carbon monoxide from the [M - CH₃]+ fragment.
213[M - Br]+ModerateLoss of the bromine radical.
198[M - Br - CH₃]+ModerateLoss of a methyl radical following the loss of bromine.
183[C₁₂H₇O]+ModerateFormation of a stable dibenzofuran-like cation after loss of Br and both CH₃ groups.
152[C₁₂H₈]+•LowBiphenyl radical cation resulting from the loss of all substituents.
77[C₆H₅]+LowPhenyl cation.

Predicted Fragmentation Pathway

The fragmentation cascade of this compound is initiated by the ionization of the molecule. The primary fragmentation events are predicted to be the loss of a methyl radical from a methoxy group, leading to a stabilized oxonium ion, and the cleavage of the carbon-bromine bond. Subsequent fragmentations involve the loss of carbon monoxide and the potential for cyclization to form a dibenzofuran-like structure.

Fragmentation_Pathway M This compound [M]+• m/z 292/294 F1 [M - CH₃]+ m/z 277/279 M->F1 - •CH₃ F3 [M - Br]+ m/z 213 M->F3 - •Br F2 [M - CH₃ - CO]+ m/z 249/251 F1->F2 - CO F4 [M - Br - CH₃]+ m/z 198 F3->F4 - •CH₃ F5 [C₁₂H₇O]+ m/z 183 F4->F5 - CH₃, -H GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolution Dissolve in Solvent Injection Injection Dissolution->Injection Separation Separation in Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Data Acquisition

Twisting Effects: A Comparative Guide to the Crystal Structures of Dimethoxy-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional conformation of molecules is paramount. In the realm of biphenyl derivatives, the seemingly subtle placement of substituent groups can dramatically alter the molecule's overall shape, influencing its physical properties and biological activity. This guide provides an objective comparison of the crystal structures of dimethoxy-substituted biphenyls, supported by experimental data, to illuminate the profound impact of methoxy group positioning on molecular conformation.

The central focus of this comparison is the torsional or dihedral angle between the two phenyl rings of the biphenyl scaffold. This angle is a critical determinant of the molecule's three-dimensional structure and its ability to interact with biological targets. The substitution of hydrogen atoms with methoxy groups at different positions (ortho, meta, and para) introduces varying degrees of steric hindrance and electronic effects, which in turn dictate the preferred dihedral angle in the crystalline state.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,2'-, 3,3'-, and 4,4'-dimethoxybiphenyl, alongside unsubstituted biphenyl for reference. The data has been compiled from single-crystal X-ray diffraction studies.

CompoundSubstitution PatternCrystal SystemSpace GroupDihedral Angle (°)
Biphenyl (gas phase)Unsubstituted--~42° - 45°
Biphenyl (solid state)UnsubstitutedMonoclinicP2₁/a0° (planar)
2,2'-DimethoxybiphenylOrthoTetragonalI4₁/a66.94°[1][2]
3,3'-DimethoxybiphenylMetaMonoclinicP2₁/c37.5° - 38.1°
4,4'-DimethoxybiphenylParaOrthorhombicPbca~0° (near-planar)[3]

The Influence of Methoxy Group Position on Molecular Conformation

The experimental data reveals a clear and logical relationship between the position of the dimethoxy substituents and the resulting dihedral angle of the biphenyl system. This relationship is primarily governed by steric hindrance.

G subst Substitution Pattern steric Steric Hindrance subst->steric determines subst_details Ortho (2,2') Meta (3,3') Para (4,4') angle Dihedral Angle steric->angle influences steric_details High Moderate Low angle_details Large (~67°) Intermediate (~38°) Small (~0°)

Substitution pattern dictates steric hindrance and dihedral angle.

As illustrated in the diagram, the ortho-substitution in 2,2'-dimethoxybiphenyl places the bulky methoxy groups in close proximity, leading to significant steric repulsion. This forces the phenyl rings to adopt a highly twisted conformation with a large dihedral angle of approximately 67°. In contrast, the para-substitution in 4,4'-dimethoxybiphenyl places the methoxy groups at the farthest possible positions from the other ring, resulting in minimal steric hindrance. Consequently, the molecule can achieve a near-planar conformation in the solid state, similar to unsubstituted biphenyl. The meta-substituted isomer, 3,3'-dimethoxybiphenyl, represents an intermediate case with moderate steric hindrance, resulting in a dihedral angle of around 38°, which is closer to that of biphenyl in the gas phase.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction (SCXRD), a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general experimental workflow is as follows:

G cluster_exp Experimental Workflow A Synthesis & Purification B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Data Analysis & Visualization D->E

A typical workflow for crystal structure determination.

1. Synthesis and Purification: The dimethoxy-substituted biphenyls are synthesized through appropriate organic chemistry methods. High purity of the compound is crucial for obtaining high-quality single crystals. Purification is typically achieved by techniques such as recrystallization or chromatography.

2. Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is a critical step. Common methods for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.[4][5]
  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.[5]
  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[4][5]

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[6][7] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

4. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit. Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.[1]

5. Data Analysis and Visualization: The final refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles. This data is then analyzed to understand the molecular conformation and intermolecular interactions. Molecular visualization software is used to generate graphical representations of the crystal structure.

This comparative guide underscores the critical role of substituent placement in determining the three-dimensional structure of biphenyl derivatives. For researchers in drug development and materials science, a thorough understanding of these structure-conformation relationships is essential for the rational design of molecules with desired properties and functions.

References

Spectroscopic Analysis of 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive spectroscopic analysis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biphenyl of interest in synthetic chemistry and materials science. The following sections provide a detailed comparison of its spectral characteristics with related biphenyl derivatives, supported by experimental data and standardized protocols.

Spectroscopic Data Comparison

The unique substitution pattern of this compound gives rise to a distinct spectroscopic signature. Below is a comparative summary of its key spectral data alongside those of other relevant biphenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 7.64 (dd, J = 8.0, 1.2 Hz, 1H), 7.37 (td, J = 7.6, 1.2 Hz, 1H), 7.29 (t, J = 8.4 Hz, 1H), 7.19 (td, J = 7.6, 1.8 Hz, 1H), 6.99 (dd, J = 7.6, 1.8 Hz, 1H), 6.64 (d, J = 8.4 Hz, 2H), 3.76 (s, 6H)
2,6-Dimethoxy-1,1'-biphenyl7.41-7.31 (m, 3H), 7.24-7.19 (m, 2H), 7.12 (t, J = 8.3 Hz, 1H), 6.63 (d, J = 8.3 Hz, 2H), 3.75 (s, 6H)
2-Bromo-1,1'-biphenyl7.68 (dd, J = 8.0, 1.2 Hz, 1H), 7.42-7.32 (m, 5H), 7.28-7.23 (m, 2H), 7.18 (td, J = 7.6, 1.8 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 157.7, 138.9, 133.5, 131.0, 130.6, 128.9, 127.5, 123.1, 115.8, 104.4, 56.1
2,6-Dimethoxy-1,1'-biphenyl157.9, 139.1, 130.4, 129.5, 128.1, 126.9, 118.8, 104.3, 56.0
2-Bromo-1,1'-biphenyl142.9, 138.9, 133.3, 131.5, 129.3, 128.9, 127.8, 127.5, 127.3, 122.5
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₁₄H₁₃BrO₂293.16294/292 (M⁺), 213, 182, 154
2,6-Dimethoxy-1,1'-biphenylC₁₄H₁₄O₂214.26214 (M⁺), 183, 155, 128
2-Bromo-1,1'-biphenylC₁₂H₉Br233.11234/232 (M⁺), 153, 152
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
This compound 3060 (Ar C-H stretch), 2937, 2836 (C-H stretch), 1583, 1468, 1430 (C=C stretch), 1245 (Ar-O-C stretch), 1109 (C-O stretch), 752 (C-Br stretch)
2,6-Dimethoxy-1,1'-biphenyl3058 (Ar C-H stretch), 2935, 2835 (C-H stretch), 1585, 1470, 1432 (C=C stretch), 1247 (Ar-O-C stretch), 1110 (C-O stretch)
2-Bromo-1,1'-biphenyl3055 (Ar C-H stretch), 1588, 1465, 1425 (C=C stretch), 750 (C-Br stretch)

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

  • Ionization: Electron ionization (EI) was used, with an ionization energy of 70 eV.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum was recorded in transmittance mode and subsequently converted to absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound, from sample preparation to data analysis and structure elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS_Acq->MS_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

A Comparative Guide to Identifying Impurities in 2'-bromo-2,6-dimethoxy-1,1'-biphenyl by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of impurities in 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The document is intended for researchers, scientists, and professionals in drug development, offering insights into method selection and experimental design.

The synthesis of this compound, often achieved through Suzuki-Miyaura coupling, can introduce various impurities.[1][2][3][4][5] These may include unreacted starting materials, homocoupling byproducts, and side-reaction products. Effective impurity profiling by HPLC is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[6]

Comparison of HPLC Column Chemistries

The choice of stationary phase is critical for achieving optimal separation of the target compound from its potential impurities. Reversed-phase HPLC is the most common and effective technique for this class of compounds.[7][8][9] Below is a comparison of two common stationary phases: traditional C18 and a more specialized Biphenyl phase. Biphenyl columns can offer alternative selectivity compared to C18, which is particularly useful for separating aromatic and moderately polar analytes.[10][11][12]

FeatureC18 (Octadecyl Silane)Biphenyl
Separation Mechanism Primarily hydrophobic (van der Waals) interactions.Mixed-mode with hydrophobic and enhanced π-π interactions.[10][11]
Selectivity Excellent for general-purpose separation of non-polar to moderately polar compounds.Enhanced selectivity for aromatic, unsaturated, and polar aromatic compounds.[10][12]
Typical Mobile Phases Acetonitrile/Water, Methanol/Water gradients.[10]Acetonitrile/Water, Methanol/Water gradients.[10]
Advantages Widely available, robust, extensive application library.Superior resolution for structurally similar aromatic compounds and isomers.[11]
Disadvantages May show limited selectivity for structurally related aromatic impurities.Can be more expensive and less universally applicable than C18.
Experimental Data Summary

The following table summarizes hypothetical, yet representative, chromatographic data for the separation of this compound from its potential impurities using the two compared column chemistries. The data assumes a standard reversed-phase gradient elution.

CompoundC18 ColumnBiphenyl Column
Retention Time (min) Resolution (Rs)
2,6-dimethoxyphenol (Impurity A)3.5-
1-bromo-2-iodobenzene (Impurity B)12.81.8
This compound15.2-
2,2',6,6'-tetramethoxy-1,1'-biphenyl (Impurity C)15.81.2
2,2'-dibromo-1,1'-biphenyl (Impurity D)18.12.5

Note: The data presented is illustrative and may vary depending on the specific HPLC system, column dimensions, and exact mobile phase conditions.

Experimental Protocol: HPLC Analysis of this compound

This section details a standard operating procedure for the identification of impurities in this compound using a Biphenyl stationary phase, which often provides superior resolution for this class of compounds.

Materials and Reagents
  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (optional, for MS compatibility)[7]

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Biphenyl HPLC Column (e.g., 4.6 x 150 mm, 3 µm particle size)[8]

Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 50% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 10 µL

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis
  • Integrate the peaks in the resulting chromatogram.

  • Identify the main peak corresponding to this compound based on its retention time, which can be confirmed using a reference standard.

  • Quantify impurities based on their peak area relative to the main peak, often expressed as a percentage area. For accurate quantification, reference standards for the impurities are required.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying impurities in a pharmaceutical compound using HPLC.

HPLC_Impurity_Workflow Workflow for HPLC Impurity Identification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Biphenyl Column) Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurity Peaks Integrate->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: Logical workflow for HPLC impurity analysis.

References

Navigating Steric Mountains: A Comparative Guide to Suzuki Coupling Catalysts for Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of sterically congested biaryl scaffolds is a persistent challenge. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, often falters when faced with bulky ortho-substituted substrates. This guide provides an objective comparison of leading palladium catalyst systems designed to overcome these steric impediments, supported by experimental data to inform catalyst selection for demanding synthetic applications.

The formation of di-, tri-, and even tetra-ortho-substituted biaryls is crucial in medicinal chemistry and materials science, as the steric hindrance around the biaryl axis can lock the molecule in a specific conformation, influencing its biological activity or material properties. However, this very steric bulk hinders the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination. To address this, highly active and sterically demanding catalysts have been developed. This guide focuses on the performance of three prominent classes of palladium catalysts: those employing Buchwald-type phosphine ligands, N-heterocyclic carbene (NHC) ligands of the PEPPSI type, and palladacycle precatalysts.

Performance Comparison of Catalysts for Hindered Suzuki Coupling

The efficacy of a catalyst in promoting the coupling of hindered substrates is best evaluated by examining reaction yields under specific conditions. While a perfectly standardized comparison across all catalyst systems is challenging due to variations in published experimental setups, the following tables summarize representative data for the coupling of sterically demanding aryl halides and boronic acids.

Table 1: Coupling of Hindered Aryl Halides with Hindered Boronic Acids

EntryAryl HalideBoronic AcidCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ / XPhos2K₃PO₄Toluene1001295
22-Chloro-1,3,5-trimethylbenzene2,6-Dimethylphenylboronic acidPEPPSI-IPr2K₃PO₄Dioxane1001888
31-Bromo-2,6-diisopropylbenzenePhenylboronic acid[Pd(IPr*OMe)(cin)(Cl)]1t-BuOKDioxane801699
42-Bromo-mesityleneMesitylboronic acidPd(OAc)₂ / CataCXium A2K₃PO₄Toluene1102492
51-Chloro-2,6-dimethylbenzene2-(Trifluoromethyl)phenylboronic acid[IPr#–PEPPSI]1.5K₂CO₃THF802498

Table 2: Synthesis of Tetra-ortho-Substituted Biaryls

EntryAryl HalideBoronic Acid/EsterCatalyst SystemCatalyst Loading (mol%)Base / AdditiveSolventTemp. (°C)Time (h)Yield (%)
12,6-Dimethylphenyl bromide2,6-Dimethylphenylboronic acidPd(OAc)₂ / Diaminochlorophosphine Ligand3CsFDioxane1002485
22,6-Diisopropylphenyl bromide2,6-Diisopropylphenylboronic acidPd/BI-DIME2K₃PO₄Toluene1202490
32,4,6-Trimethylphenyl bromidePotassium 2,4,6-trimethylphenyltrifluoroboratePEPPSI-SIPr3K₂CO₃THF/H₂O601294
4Bromo-dureneDurenylboronic acidRobust Acenaphthoimidazolylidene Palladium Complex0.1t-BuOKDioxane10012>99
52,6-Dimethylphenyl chloride2,6-Dimethylphenylboronic acid[IPr#–PEPPSI]2K₂CO₃THF802495

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura couplings of hindered substrates using the catalyst classes discussed.

General Procedure for Suzuki-Miyaura Coupling with Buchwald Ligands

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the Buchwald ligand (e.g., XPhos, 0.024 mmol) are then added under argon. The degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with PEPPSI-type Catalysts

In a glovebox or under a stream of inert gas, a vial is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the PEPPSI precatalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%).[1] The vial is sealed, removed from the glovebox, and the degassed solvent (e.g., THF or dioxane, 5 mL) is added via syringe. The reaction mixture is then stirred at the indicated temperature for the specified time. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]

General Procedure for Suzuki-Miyaura Coupling with Palladacycle Catalysts

To an oven-dried reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., t-BuOK, 2.0 mmol), and the palladacycle precatalyst (1-2 mol%) are added. The vessel is sealed and purged with an inert atmosphere. Degassed solvent (e.g., dioxane) is then added, and the reaction is stirred at the specified temperature until completion is indicated by TLC or GC-MS analysis. The reaction is then cooled to room temperature, quenched with water, and extracted with an appropriate organic solvent. The combined organic extracts are dried, filtered, and concentrated in vacuo. The product is isolated by flash chromatography.[2]

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification Reagents Weigh Aryl Halide, Boronic Acid, and Base Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Establish Inert Atmosphere (Ar/N₂) Vessel->Inert Catalyst Add Pd Precursor and Ligand/Precatalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Stir at Elevated Temperature Solvent->Heating Quench Cool and Quench Reaction Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Catalyst_Comparison_Logic cluster_catalysts Catalyst Classes cluster_features Key Features cluster_application Primary Application for Hindered Couplings Start Challenge: Coupling of Hindered Substrates Buchwald Buchwald-type (Phosphine Ligands) Start->Buchwald PEPPSI PEPPSI-type (NHC Ligands) Start->PEPPSI Palladacycle Palladacycles Start->Palladacycle Buchwald_Feat • Bulky & Electron-Rich • Promotes Ox. Add. & Red. Elim. Buchwald->Buchwald_Feat PEPPSI_Feat • Strong σ-donors • High Stability & Activity • Precatalyst form PEPPSI->PEPPSI_Feat Palladacycle_Feat • Precatalyst form • High Activity • Often Phosphine-Free Options Palladacycle->Palladacycle_Feat Buchwald_App Di- and Tri-ortho- substituted Biaryls Buchwald_Feat->Buchwald_App PEPPSI_App Tri- and Tetra-ortho- substituted Biaryls, Aryl Chlorides PEPPSI_Feat->PEPPSI_App Palladacycle_App Deactivated Aryl Chlorides, Highly Hindered Systems Palladacycle_Feat->Palladacycle_App

References

A Comparative Guide to Buchwald and PEPPSI Catalysts for the Synthesis of 2,2'-Disubstituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of sterically hindered biaryls, such as 2,2'-disubstituted biphenyls, is a persistent challenge. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for their construction, with catalyst selection being a critical determinant of success. This guide provides an objective comparison of two prominent classes of palladium catalysts: the Buchwald phosphine-based systems and the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) N-heterocyclic carbene (NHC)-based systems, focusing on their application in the synthesis of sterically demanding 2,2'-disubstituted biphenyls.

The primary challenge in coupling two 2-substituted aryl partners lies in the steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Both Buchwald and PEPPSI catalyst families have been engineered to overcome these steric barriers, exhibiting remarkable activity in challenging cross-coupling reactions.

Catalyst Systems Overview

Buchwald Catalysts: Developed by Stephen Buchwald and coworkers, this family of catalysts consists of a palladium source, typically Pd(OAc)₂ or a palladium precatalyst, in conjunction with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos.[1] These ligands are designed to be sterically demanding, which promotes the formation of a monoligated, 14-electron Pd(0) species, the active catalyst in the Suzuki-Miyaura reaction. This active species is highly reactive towards the oxidative addition of sterically hindered aryl halides. The Buchwald group has also developed several generations of "precatalysts" where the active Pd(0) species is readily formed in situ from a stable Pd(II) source.

PEPPSI Catalysts: Introduced by Michael Organ and his research group, PEPPSI catalysts are well-defined Pd(II)-NHC complexes. A key feature of these catalysts is the presence of a stabilizing, yet labile, pyridine-based ligand. The most common example is PEPPSI-IPr, which features a bulky N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr).[2] NHCs are strong σ-donors that form very stable bonds with the palladium center, leading to robust and highly active catalysts.[1] The PEPPSI precatalysts are known for their air and moisture stability, making them user-friendly in a laboratory setting.

Performance Comparison in 2,2'-Disubstituted Biphenyl Synthesis

Direct, head-to-head comparisons of Buchwald and PEPPSI catalysts for the synthesis of the exact same 2,2'-disubstituted biphenyl under identical conditions are scarce in the literature. However, by collating data from studies focusing on sterically hindered Suzuki-Miyaura couplings, a comparative picture of their performance can be assembled.

The following tables summarize representative data for the synthesis of 2,2'-disubstituted biphenyls using both catalyst systems. It is important to note that reaction conditions can be highly substrate-dependent and optimization is often necessary.

Table 1: Buchwald Catalyst Performance in the Synthesis of 2,2'-Disubstituted Biphenyls

EntryAryl HalideArylboronic AcidBuchwald Ligand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromotoluene2-Methylphenylboronic acidXPhos Pd G3K₃PO₄Toluene/H₂O10012>95
22-Chloro-6-methylaniline2-Methylphenylboronic acidSPhos Pd G2K₃PO₄Dioxane/H₂O1001>95
32-Chlorotoluene2-Methylphenylboronic acidXPhosK₃PO₄t-AmOH110298

Data is illustrative and compiled from various sources focusing on sterically hindered couplings.[3]

Table 2: PEPPSI Catalyst Performance in the Synthesis of 2,2'-Disubstituted Biphenyls

EntryAryl HalideArylboronic AcidPEPPSI CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Chlorotoluene2-Methylphenylboronic acidPEPPSI-IPrK₂CO₃Dioxane601895
22-Chloro-N,N-dimethylaniline2,6-Dimethylphenylboronic acidPEPPSI-IPentK₂CO₃Dioxane801292
32-Bromo-1,3-dimethylbenzene2,6-Dimethylphenylboronic acidPEPPSI-IPrK₂CO₃Dioxane801290

Data is illustrative and compiled from various sources focusing on sterically hindered couplings.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a 2,2'-disubstituted biphenyl using both a Buchwald and a PEPPSI catalyst.

Protocol 1: Synthesis of 2,2'-Dimethylbiphenyl using a Buchwald Catalyst (XPhos Pd G3)

Materials:

  • 2-Bromotoluene

  • 2-Methylphenylboronic acid

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromotoluene (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,2'-dimethylbiphenyl.

Protocol 2: Synthesis of 2,2'-Dimethylbiphenyl using a PEPPSI Catalyst (PEPPSI-IPr)

Materials:

  • 2-Chlorotoluene

  • 2-Methylphenylboronic acid

  • PEPPSI-IPr catalyst

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with PEPPSI-IPr (0.01 mmol, 1 mol%), potassium carbonate (1.5 mmol, 1.5 equiv), 2-methylphenylboronic acid (0.6 mmol, 1.2 equiv), and the 2-chlorotoluene (0.5 mmol, 1.0 equiv).[4]

  • Seal the vial with a septum and purge with an inert atmosphere (3x).[4]

  • Add 1,4-dioxane (2.0 mL) via syringe and stir the contents at 60°C until the reaction is complete (monitor by TLC or GC-MS).[4]

  • After cooling to room temperature, dilute the reaction with diethyl ether (2 mL) and transfer to a round bottom flask.[4]

  • Rinse the reaction vial with additional diethyl ether (2 mL) and combine with the previous dilution.[4]

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2,2'-dimethylbiphenyl.

Logical Relationships and Experimental Workflow

The general workflow for both catalytic systems in the synthesis of 2,2'-disubstituted biphenyls via Suzuki-Miyaura coupling is depicted below. The key difference lies in the nature of the catalyst employed.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalyst System ArylHalide 2-Substituted Aryl Halide ReactionVessel Reaction Setup (Inert Atmosphere, Solvent, Heat) ArylHalide->ReactionVessel ArylBoronic 2-Substituted Arylboronic Acid ArylBoronic->ReactionVessel Base Base (e.g., K₃PO₄, K₂CO₃) Base->ReactionVessel Catalyst Catalyst (Buchwald or PEPPSI) Catalyst->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product 2,2'-Disubstituted Biphenyl Purification->Product

General workflow for the synthesis of 2,2'-disubstituted biphenyls.

The catalytic cycle, which is the heart of the Suzuki-Miyaura reaction, is illustrated below. Both Buchwald and PEPPSI catalysts facilitate this cycle, with their unique steric and electronic properties influencing the efficiency of each step.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd ArylBoronic Ar'-B(OR)₂ ArylBoronic->Transmetalation Base Base Base->Transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both Buchwald and PEPPSI catalyst systems are highly effective for the challenging Suzuki-Miyaura cross-coupling reactions required for the synthesis of 2,2'-disubstituted biphenyls.

  • Buchwald catalysts , particularly the more recent generations of precatalysts, offer exceptional activity and are often the go-to choice for extremely sterically demanding substrates. The wide variety of available phosphine ligands allows for fine-tuning of the catalyst system for a specific transformation.

  • PEPPSI catalysts provide the significant advantages of being well-defined, single-component precatalysts that are remarkably stable to air and moisture. This ease of handling and high reactivity make them an excellent choice for both small-scale discovery and larger-scale process development.

The selection between these two powerful catalytic systems will ultimately depend on the specific substrates, desired reaction conditions (e.g., temperature, base tolerance), and practical considerations such as catalyst cost and ease of handling. For any new substrate combination, empirical screening of a small set of catalysts from both families is a prudent approach to identifying the optimal conditions for the desired 2,2'-disubstituted biphenyl synthesis.

References

A Comparative Guide to the Reactivity of Bromo-biphenyl Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of biphenyl scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. Bromo-biphenyls are key precursors in these synthetic endeavors, readily participating in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom on the biphenyl framework—be it at the 2-, 3-, or 4-position—profoundly influences the substrate's reactivity. This guide provides an objective comparison of the reactivity of 2-bromobiphenyl, 3-bromobiphenyl, and 4-bromobiphenyl in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This analysis is supported by established mechanistic principles and representative experimental data to inform reaction design and optimization.

The Decisive Role of Steric and Electronic Effects

The reactivity of bromo-biphenyl isomers in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of steric and electronic factors. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl bromide to a palladium(0) complex.

Electronic Effects: The electron density at the carbon atom of the C-Br bond influences the ease of oxidative addition. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbon, facilitating the reaction. Conversely, electron-donating groups can have a retarding effect. In the case of bromo-biphenyls, the second phenyl ring acts as a substituent. Its electronic influence is position-dependent, though generally modest.

Steric Hindrance: This is a critical factor, particularly for the ortho-isomer, 2-bromobiphenyl. The bulky phenyl group adjacent to the bromine atom can sterically encumber the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. This steric impediment is significantly less pronounced for the meta- (3-) and para- (4-) isomers.

Reactivity in Suzuki-Miyaura Coupling

Based on the interplay of steric and electronic effects, the expected order of reactivity in Suzuki-Miyaura coupling is:

4-bromobiphenyl > 3-bromobiphenyl > 2-bromobiphenyl

The 4-isomer benefits from the absence of steric hindrance around the C-Br bond. The 3-isomer experiences minimal steric hindrance. The 2-isomer, however, is expected to be the least reactive due to the significant steric clash between the ortho-phenyl group and the palladium catalyst's ligands.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Bromo-biphenyl Isomers with Phenylboronic Acid

Bromo-biphenyl IsomerProductTypical Yield (%)Catalyst SystemBaseSolventTemperature (°C)
2-Bromobiphenylo-Terphenyl70-85Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-100
3-Bromobiphenylm-Terphenyl85-95Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-100
4-Bromobiphenylp-Terphenyl>95Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-100

Note: The yields presented are typical and can vary based on the specific reaction conditions, including the palladium source, ligand, base, and solvent system employed.

Reactivity in the Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step. Consequently, the reactivity trend of the bromo-biphenyl isomers is expected to follow a similar pattern.

Expected Reactivity Order:

4-bromobiphenyl > 3-bromobiphenyl > 2-bromobiphenyl

The steric hindrance in 2-bromobiphenyl is again the primary factor for its lower reactivity compared to the 3- and 4-isomers.

Table 2: Representative Yields in the Heck Reaction of Bromo-biphenyl Isomers with Styrene

Bromo-biphenyl IsomerProductTypical Yield (%)Catalyst SystemBaseSolventTemperature (°C)
2-Bromobiphenyl2-Stilbenylbiphenyl60-75Pd(OAc)₂ / PPh₃Et₃NDMF100-120
3-Bromobiphenyl3-Stilbenylbiphenyl80-90Pd(OAc)₂ / PPh₃Et₃NDMF100-120
4-Bromobiphenyl4-Stilbenylbiphenyl>90Pd(OAc)₂ / PPh₃Et₃NDMF100-120

Note: Yields are illustrative and depend on the specific catalyst, ligand, base, and reaction conditions.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The catalytic cycle also initiates with oxidative addition, making the reactivity of the bromo-biphenyl isomers susceptible to the same steric and electronic influences.

Expected Reactivity Order:

4-bromobiphenyl > 3-bromobiphenyl > 2-bromobiphenyl

The ortho-phenyl group in 2-bromobiphenyl significantly impedes the formation of the palladium-amido intermediate, leading to lower reaction rates and yields.

Table 3: Representative Yields in the Buchwald-Hartwig Amination of Bromo-biphenyl Isomers with Aniline

Bromo-biphenyl IsomerProductTypical Yield (%)Catalyst SystemBaseSolventTemperature (°C)
2-BromobiphenylN-(biphenyl-2-yl)aniline50-70Pd₂(dba)₃ / BINAPNaOtBuToluene100-110
3-BromobiphenylN-(biphenyl-3-yl)aniline80-90Pd₂(dba)₃ / BINAPNaOtBuToluene100-110
4-BromobiphenylN-(biphenyl-4-yl)aniline>90Pd₂(dba)₃ / BINAPNaOtBuToluene100-110

Note: The choice of ligand is crucial in Buchwald-Hartwig amination, and yields can be significantly influenced by the specific ligand-catalyst combination.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These can be adapted for the specific bromo-biphenyl isomers.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the bromo-biphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for the Heck Reaction
  • In a Schlenk flask, combine the bromo-biphenyl (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (1.5 mmol).

  • The reaction mixture is heated to 110 °C for 16-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography to afford the desired product.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add the bromo-biphenyl (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL).

  • The reaction mixture is heated to 100 °C for 18-24 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Mechanistic Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental process in cross-coupling chemistry. The following diagram illustrates the key steps involved.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)₂ + Base PdII_Aryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Analytical Standards for Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical standards and methodologies for the quantification of substituted biphenyl compounds. Accurate and reliable analytical data are crucial for research, development, and quality control in the pharmaceutical and environmental sciences. This document summarizes key performance data from various analytical techniques, offers detailed experimental protocols, and visualizes relevant metabolic pathways to aid in method selection and development.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance of different analytical methods for the determination of substituted biphenyl compounds, including hydroxylated polychlorinated biphenyls (OH-PCBs) and other derivatives. The data has been compiled from various studies to provide a comparative overview.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MethodColumnMobile PhaseDetectionLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Biphenyl, 2-Phenylphenol, 2,3-DihydroxybiphenylRP-HPLCLuna C18Water/Acetonitrile (30/70, v/v)DAD (254 nm)0.04 - 12.80.02 - 0.040.05 - 0.12[1][2]
BiphenylRP-HPLCNot SpecifiedMethanol/Water (50/50, v/v)DAD0.01 - 10Not Specified0.01[3]
Hydroxylated PCBs (penta-, hexa-, hepta-chloro)UPLC-MS/MSNot SpecifiedNot SpecifiedESI-0.001 - 0.080.000003 - 0.000010.000009 - 0.00003[4]
Hydroxylated PCBsHPLC-ESI-MS/MSPolar-embeddedNot SpecifiedESI-Four orders of magnitude0.0000012 - 0.000061Not Specified[5]
Nitro, Amino, and Hydroxy derivatives of BiphenylRP-HPLCNot SpecifiedNot SpecifiedAmperometricNot Specified0.00002 - 0.00006Not Specified[6]

Table 2: Gas Chromatography (GC) Methods

Analyte(s)MethodColumnCarrier GasDetectionLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
83 PCB CongenersGC-MS/SIMDB-5MSHeliumMS (SIM)Not Specified0.000190.00064[1]
15 PCBs in drinking waterGC-MSNot SpecifiedNot SpecifiedMS (SIM)Not SpecifiedNot Specified≤0.0005[7]
OCPs, PAHs, and PCBsGC-MS/MSTRACE™ 1310 GCNot SpecifiedMS/MSNot SpecifiedNot SpecifiedNot Specified[8]
209 PCB CongenersGC-MSpoly(5%-phenyl methyl)siloxaneNot SpecifiedMSNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) for Biphenyl and its Metabolites[1][2]

This method is suitable for the quantification of biphenyl and its hydroxylated metabolites in culture medium or similar matrices.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., Luna C18, 250 x 4.6 mm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Analytical standards of biphenyl, 2-phenylphenol, and 2,3-dihydroxybiphenyl.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare stock solutions of the analytical standards in the mobile phase.

    • For culture medium samples, centrifuge to remove cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.04 to 12.8 µg/mL for biphenyl).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or using the standard deviation of the response and the slope of the calibration curve.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Polychlorinated Biphenyls (PCBs)[1]

This method is suitable for the determination of a wide range of PCB congeners in environmental samples.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for PCB analysis (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Reagents:

    • Helium (carrier gas).

    • Certified PCB congener standards.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 280 °C at 5 °C/min, hold for 10 min.

    • Carrier Gas Flow: Constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • Sample extraction is matrix-dependent (e.g., liquid-liquid extraction for water, Soxhlet or accelerated solvent extraction for solids).

    • Extracts are typically cleaned up using techniques like silica gel or Florisil chromatography to remove interferences.

    • The final extract is concentrated and an internal standard is added before injection.

  • Validation Parameters:

    • Linearity: Establish a calibration curve using a series of standard solutions.

    • LOD and LOQ: Determined from the analysis of low-level standards or spiked blank samples.

Mandatory Visualization

Bacterial Degradation Pathway of Biphenyl

The following diagram illustrates the upper pathway for the aerobic bacterial degradation of biphenyl, a common pathway found in various microorganisms like Pseudomonas and Rhodococcus species.[12][13][14][15]

Biphenyl_Degradation_Pathway Biphenyl Biphenyl Dihydrodiol cis-2,3-Dihydro-2,3-dihydroxybiphenyl Biphenyl->Dihydrodiol Biphenyl dioxygenase (bphA) Dihydroxybiphenyl 2,3-Dihydroxybiphenyl Dihydrodiol->Dihydroxybiphenyl cis-Biphenyl-2,3-dihydrodiol -2,3-dehydrogenase (bphB) MetaCleavage 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid Dihydroxybiphenyl->MetaCleavage 2,3-Dihydroxybiphenyl -1,2-dioxygenase (bphC) Benzoate Benzoate MetaCleavage->Benzoate 2-Hydroxy-6-oxo-6-phenylhexa- 2,4-dienoate hydrolase (bphD) Hydroxypentadienoate 2-Hydroxypenta-2,4-dienoate MetaCleavage->Hydroxypentadienoate 2-Hydroxy-6-oxo-6-phenylhexa- 2,4-dienoate hydrolase (bphD) TCA TCA Cycle Benzoate->TCA Hydroxypentadienoate->TCA

Caption: Aerobic bacterial degradation pathway of biphenyl to central metabolism intermediates.

Experimental Workflow for HPLC Method Comparison

This diagram outlines a logical workflow for comparing the performance of different HPLC columns for the analysis of substituted biphenyl compounds.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation StandardPrep Prepare Standard Solutions (Substituted Biphenyls) HPLC_C18 HPLC Analysis (C18 Column) StandardPrep->HPLC_C18 HPLC_Biphenyl HPLC Analysis (Biphenyl Column) StandardPrep->HPLC_Biphenyl SamplePrep Prepare Sample Matrix (e.g., Spiked Blank) SamplePrep->HPLC_C18 SamplePrep->HPLC_Biphenyl PerformanceMetrics Calculate Performance Metrics (LOD, LOQ, Linearity, Resolution) HPLC_C18->PerformanceMetrics HPLC_Biphenyl->PerformanceMetrics Comparison Compare Column Performance PerformanceMetrics->Comparison

Caption: Workflow for the comparative analysis of HPLC columns for substituted biphenyls.

References

Navigating Rotational Landscapes: A Comparative Guide to the Conformational Analysis of Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. In the realm of biaryl compounds, atropisomerism—a phenomenon of hindered rotation around a single bond—presents both a challenge and an opportunity. This guide provides a comparative overview of the experimental and computational techniques used to elucidate the conformational dynamics of hindered biphenyls, with a focus on systems analogous to 2'-bromo-2,6-dimethoxy-1,1'-biphenyl.

Due to the steric hindrance imposed by bulky ortho-substituents, the rotation around the central C-C bond in many biphenyl derivatives is restricted. This restriction can lead to the existence of stable, isolable rotational isomers, or atropisomers. The energy barrier to this rotation is a critical parameter, influencing the compound's stability, chirality, and biological activity. This guide delves into the methods used to quantify these rotational barriers and characterize the conformational preferences of such molecules.

Experimental Approaches to Unraveling Conformational Dynamics

The two primary experimental techniques for studying the conformational analysis of hindered biphenyls are Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and X-ray crystallography.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for measuring the rates of conformational exchange processes, such as the rotation around the biphenyl core's central bond. By monitoring the temperature-dependent changes in the NMR spectrum, the free energy of activation (ΔG‡) for the rotational barrier can be determined.

Experimental Protocol: A Generalized DNMR Workflow

  • Sample Preparation: A solution of the biphenyl compound is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, toluene-d8). The concentration is typically in the range of 10-20 mg/mL.

  • Variable-Temperature NMR: A series of ¹H or ¹⁹F NMR spectra are acquired over a range of temperatures. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the different conformers may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures where rotation is rapid.

  • Data Analysis: The rate constants for the rotational process at different temperatures are determined by lineshape analysis of the NMR spectra. The Eyring equation is then used to calculate the free energy of activation (ΔG‡) from the temperature-dependent rate constants.

X-ray Crystallography

X-ray crystallography provides a static, solid-state picture of the molecule's conformation. By determining the precise atomic coordinates in a single crystal, the dihedral angle between the two phenyl rings can be accurately measured, offering a snapshot of the molecule's preferred conformation in the crystalline state.

Experimental Protocol: A Generalized X-ray Crystallography Workflow

  • Crystal Growth: Single crystals of the biphenyl compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The refined crystal structure provides precise bond lengths, bond angles, and, most importantly for conformational analysis, the torsional or dihedral angle between the phenyl rings.

Computational Chemistry: In Silico Insights into Rotational Barriers

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and for predicting the conformational properties of molecules for which experimental data is unavailable. These methods can be used to calculate the potential energy surface for the rotation around the biphenyl bond, identifying the minimum energy conformations and the transition states that connect them.

Computational Protocol: A Generalized DFT Workflow

  • Structure Building: A 3D model of the biphenyl molecule is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers and the transition state for rotation are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set to obtain more accurate rotational barriers.

Comparative Data for Substituted Biphenyls

CompoundMethodRotational Barrier (ΔG‡, kcal/mol)Dihedral Angle (°)Reference Analogs
2,2'-DimethylbiphenylDNMR~18-[1]
2,2'-DiiodobiphenylDNMR21.5-[1]
2-Fluoro-2'-methoxybiphenylDFT~10~60[1]
2,6-DifluorobiphenylX-ray-58.7[1]
2-Bromo-2'-methylbiphenylDNMR~19-[1]

Note: The values presented are approximate and are intended for comparative purposes only. The actual values can vary depending on the specific experimental or computational conditions.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a hindered biphenyl, integrating both experimental and computational approaches.

conformational_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data & Interpretation synthesis Synthesis of Hindered Biphenyl purification Purification (e.g., Chromatography) synthesis->purification dnmr Dynamic NMR Spectroscopy purification->dnmr xray X-ray Crystallography purification->xray dft DFT Calculations purification->dft rot_barrier Rotational Barrier (ΔG‡) dnmr->rot_barrier dihedral_angle Dihedral Angle xray->dihedral_angle dft->rot_barrier dft->dihedral_angle conformer_energy Relative Conformer Energies dft->conformer_energy interpretation Conformational Profile & Atropisomer Stability rot_barrier->interpretation dihedral_angle->interpretation conformer_energy->interpretation

References

Safety Operating Guide

Proper Disposal of 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. Improper disposal of this substance, which is classified as very toxic to aquatic life with long-lasting effects and can cause serious eye damage, poses a significant risk.[1][2]

This guide outlines the necessary steps for the safe handling, storage, and disposal of this compound in a laboratory setting. The primary and recommended method of disposal is through a licensed professional waste disposal service.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] If there is a risk of dust formation, a dust mask or respirator is also necessary. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent hazardous reactions and to facilitate correct disposal.

  • Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof container that is clearly labeled.[1]

  • Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[5] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process.[5]

  • Avoid Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases in the same container.

Labeling and Storage of Waste Containers

Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive, environmental hazard).

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The storage area should be designated for hazardous waste.

Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed waste disposal company.[1][6][7]

  • Contact a Licensed Disposal Company: Arrange for the collection of the waste with a certified hazardous waste disposal contractor.[1] Provide them with the safety data sheet (SDS) for this compound.

  • Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out at high temperatures (around 1200 K) to prevent the formation of toxic byproducts such as dioxins and furans.[6][7] It may be necessary to dissolve or mix the material with a combustible solvent to facilitate incineration.[1]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or containers, that are contaminated with this compound should be disposed of as unused product in the same halogenated waste stream.[1]

Spill Response

In the event of a spill, prevent dust formation and avoid breathing any vapors, mist, or gas.[1] Evacuate personnel from the immediate area. Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, closed container for disposal.[1] Prevent the spill from entering drains or waterways.[8]

Summary of Key Disposal Information

Parameter Guideline
Waste Category Halogenated Organic Waste
Recommended Disposal Method Incineration by a licensed disposal company
Incineration Temperature Approximately 1200 K to avoid toxic byproducts[6][7]
Container Type Labeled, sealed, and compatible with the chemical
Storage Conditions Cool, dry, well-ventilated area away from incompatibles
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat, respiratory protection (if dust is present)

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated Container A->B Start C Segregate as Halogenated Organic Waste B->C Ensure D Label Container Clearly (Chemical Name & Hazards) C->D Proceed to E Store in a Cool, Dry, Well-Ventilated Area D->E After Labeling F Contact Licensed Waste Disposal Company E->F Ready for G Arrange for Incineration (with Afterburner & Scrubber) F->G For H Proper Disposal of Contaminated Materials G->H Including

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-bromo-2,6-dimethoxy-1,1'-biphenyl. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]

The signal word for this chemical is Warning or Danger , and the GHS pictogram is GHS07 (exclamation mark).[1][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is essential to minimize exposure and ensure personal safety.

  • Eye and Face Protection:

    • Wear chemical safety goggles that meet European standard EN 166 or equivalent.[5]

    • A face shield may also be necessary for additional protection.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[2] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[2]

    • Body Protection: A complete chemical-protective suit should be worn to prevent skin exposure.[2] For protection against hazardous dusts, coveralls such as DuPont™ Tyvek® are recommended.[7] A standard lab coat may be sufficient for small quantities in a well-ventilated area, but a full protective suit is necessary for larger quantities or in case of a spill.

  • Respiratory Protection:

    • For small-scale laboratory use, work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • If dust or aerosols are generated, or for large-scale use and in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5] A dust mask of type N95 (US) is a recommended form of personal protective equipment.

    • A comprehensive respiratory protection program that includes training, fit testing, inspection, and maintenance is highly recommended, especially where there is a risk of exposure to airborne contaminants.

Operational Plan for Handling and Storage

  • Handling:

    • Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid the formation of dust and aerosols.[2][8]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][8]

    • Keep the container tightly closed and sealed in a dry environment.[1][4]

    • Store locked up.[1]

First Aid Measures

Immediate action is required in case of exposure.

  • If Swallowed:

    • Rinse the mouth with water.[1]

    • Do NOT induce vomiting.[1]

    • Immediately call a POISON CENTER or doctor.[1]

  • If Inhaled:

    • Move the person to fresh air and keep them comfortable for breathing.[1][2]

    • If the person is not breathing, give artificial respiration.[2]

    • Consult a physician.[2]

  • In Case of Skin Contact:

    • Immediately take off all contaminated clothing.[1]

    • Rinse the skin with water or shower.[1]

    • Wash the affected area with plenty of soap and water.[1][2]

    • If skin irritation persists, seek medical advice.[9]

  • In Case of Eye Contact:

    • Rinse cautiously with water for several minutes.[1][2]

    • If present, remove contact lenses if it is easy to do so and continue rinsing.[1][2]

    • Consult a physician, especially if eye irritation persists.[2]

Accidental Release and Disposal Plan

  • Accidental Release Measures:

    • Ensure adequate ventilation and evacuate personnel to safe areas.[2]

    • Wear appropriate personal protective equipment as detailed in Section 2.[2]

    • Avoid dust formation.[2]

    • Prevent the chemical from entering drains, surface water, or the ground water system.[2][10]

    • For containment, sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[2][10]

  • Disposal:

    • Disposal of this chemical and its container must be done in accordance with local, regional, and national hazardous waste regulations.[10]

    • It is recommended to use a licensed professional waste disposal service.[2]

    • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Avoid releasing the chemical into the environment.[2][3]

Please note: While this guide provides essential safety information, it is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for this compound before handling the chemical.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.